5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
Description
Properties
IUPAC Name |
2-(hydroxymethyl)-5-phenylmethoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-8-11-6-12(16)13(7-14-11)17-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJLZADTSIIYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=CC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
59281-14-0 | |
| Record name | 5-(benzyloxy)-2-(hydroxymethyl)-1,4-dihydropyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of published data for this specific compound, this document combines reported information with predicted properties and proposed experimental protocols based on the chemistry of analogous structures. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and evaluation of this and related molecules.
Core Chemical Properties
The fundamental physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃ | [] |
| Molecular Weight | 231.25 g/mol | [] |
| CAS Number | 165948-37-8 | |
| IUPAC Name | This compound | [] |
| Predicted Boiling Point | 463.4 ± 45.0 °C | [2] |
| Predicted Density | 1.27 ± 0.1 g/cm³ | [2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Proposed Experimental Protocols
The following sections detail proposed methodologies for the synthesis and purification of this compound. These protocols are based on established chemical transformations of similar pyridine and benzyloxy-containing compounds and should be adapted and optimized as necessary.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process starting from commercially available materials. A plausible synthetic route is outlined below.
Step 1: Protection of the Hydroxyl Group of a Pyridine Precursor
The initial step involves the protection of the 4-hydroxyl group of a suitable pyridine precursor, such as kojic acid (5-hydroxy-2-(hydroxymethyl)pyran-4-one), which can be converted to a pyridinone. The benzyloxy protecting group is introduced via a Williamson ether synthesis.
-
Reaction: 5-hydroxy-2-(hydroxymethyl)pyridin-4-one with benzyl bromide in the presence of a base.
-
Reagents and Solvents:
-
5-hydroxy-2-(hydroxymethyl)pyridin-4-one
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or a similar inorganic base
-
Acetone or N,N-Dimethylformamide (DMF) as the solvent
-
-
Procedure:
-
Dissolve 5-hydroxy-2-(hydroxymethyl)pyridin-4-one in the chosen solvent.
-
Add potassium carbonate to the solution.
-
Slowly add benzyl bromide to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the inorganic base.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Step 2: Purification of this compound
The crude product from the synthesis will likely contain unreacted starting materials and by-products. Purification can be achieved using silica gel flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing the polarity).
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase composition and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Load the sample onto the column.
-
Elute the column with the mobile phase, gradually increasing the concentration of ethyl acetate.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.
-
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the proposed synthesis and purification of this compound.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Spectral Data
Biological Activity and Signaling Pathways
Currently, there is no published information regarding the specific biological activities of this compound or its involvement in any signaling pathways. Given its structural motifs, which are present in various biologically active molecules, it may be a candidate for screening in a range of biological assays, including but not limited to, kinase inhibition, antimicrobial, or antiviral assays. Any investigation into its biological function would represent a novel contribution to the field.
Conclusion
This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug development. This guide provides the currently available chemical information and outlines a proposed pathway for its synthesis and purification. The lack of experimental spectral data and biological activity studies highlights a significant opportunity for original research. The methodologies and data presented herein are intended to facilitate these future research endeavors.
References
Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathways for 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The following sections provide a comprehensive overview of a plausible multi-step synthesis, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.
Overview of the Synthetic Strategy
A feasible and modular five-step synthetic route to this compound has been devised, commencing with the commercially available starting material, 5-hydroxy-2-methylpyridine. The overall strategy involves:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group of 5-hydroxy-2-methylpyridine is protected as a benzyl ether to prevent unwanted side reactions in subsequent steps.
-
Oxidation of the Methyl Group: The 2-methyl group is oxidized to a carboxylic acid, a key functional group transformation for introducing the hydroxymethyl moiety.
-
Reduction of the Carboxylic Acid: The newly formed carboxylic acid is selectively reduced to the corresponding primary alcohol.
-
N-Oxidation of the Pyridine Ring: The pyridine nitrogen is oxidized to an N-oxide, activating the 4-position for subsequent functionalization.
-
Rearrangement to the Pyridin-4-ol: The final step involves the rearrangement of the pyridine N-oxide to introduce the hydroxyl group at the 4-position, yielding the target molecule.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis. Quantitative data, where available in the literature for analogous reactions, is summarized in the accompanying tables.
Step 1: Synthesis of 5-(Benzyloxy)-2-methylpyridine
The protection of the hydroxyl group of 5-hydroxy-2-methylpyridine is a standard etherification reaction.
Experimental Protocol:
-
To a solution of 5-hydroxy-2-methylpyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone, add a base like potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 5-(benzyloxy)-2-methylpyridine.
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Hydroxy-2-methylpyridine | Benzyl bromide, K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 |
Table 1: Quantitative data for the synthesis of 5-(benzyloxy)-2-methylpyridine.
Step 2: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid
The oxidation of the methyl group at the 2-position of the pyridine ring can be achieved using a strong oxidizing agent like potassium permanganate.[1]
Experimental Protocol:
-
Dissolve 5-(benzyloxy)-2-methylpyridine (1.0 eq) in a mixture of t-butanol and water.
-
Heat the solution to 70-90 °C with vigorous stirring.
-
Slowly add a solution of potassium permanganate (KMnO₄, 2.0-3.0 eq) in water dropwise over 1-2 hours.
-
Maintain the temperature and continue stirring until the purple color of the permanganate disappears, indicating the completion of the reaction.
-
Filter the hot reaction mixture to remove the manganese dioxide (MnO₂) precipitate.
-
Cool the filtrate in an ice bath and carefully acidify with hydrochloric acid to a pH of 3-4 to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-(benzyloxy)pyridine-2-carboxylic acid.[1]
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-(Benzyloxy)-2-methylpyridine | KMnO₄ | t-Butanol/Water | 70-90 | 2-4 | 60-80 |
Table 2: Quantitative data for the synthesis of 5-(benzyloxy)pyridine-2-carboxylic acid.
Step 3: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridine
The reduction of the carboxylic acid to a primary alcohol can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Experimental Protocol (using LiAlH₄):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 5-(benzyloxy)pyridine-2-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it with THF or ethyl acetate.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-(benzyloxy)-2-(hydroxymethyl)pyridine.
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-(Benzyloxy)pyridine-2-carboxylic acid | LiAlH₄ | THF | 0 to RT | 2-4 | 80-90 |
| 5-(Benzyloxy)pyridine-2-carboxylic acid | BH₃·THF or BH₃·SMe₂ | THF | 0 to RT | 2-6 | 85-95 |
Table 3: Comparative quantitative data for the reduction of 5-(benzyloxy)pyridine-2-carboxylic acid.
Step 4: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridine N-oxide
The N-oxidation of the pyridine ring is a crucial step to enable the introduction of the 4-hydroxy group. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.
Experimental Protocol:
-
Dissolve 5-(benzyloxy)-2-(hydroxymethyl)pyridine (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-oxide.
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-(Benzyloxy)-2-(hydroxymethyl)pyridine | m-CPBA | DCM | 0 to RT | 12-24 | 80-95 |
Table 4: Quantitative data for the N-oxidation of 5-(benzyloxy)-2-(hydroxymethyl)pyridine.
Step 5: Synthesis of this compound
The final step involves the rearrangement of the pyridine N-oxide to the desired pyridin-4-ol. This is typically achieved by heating with acetic anhydride followed by hydrolysis.
Experimental Protocol:
-
Suspend 5-(benzyloxy)-2-(hydroxymethyl)pyridine N-oxide (1.0 eq) in acetic anhydride (5-10 eq).
-
Heat the mixture to reflux (approximately 130-140 °C) for 2-4 hours.
-
Monitor the reaction by TLC for the consumption of the starting material.
-
Cool the reaction mixture and carefully add water or an aqueous base (e.g., sodium carbonate solution) to hydrolyze the excess acetic anhydride and any acetate ester intermediates.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.
| Reactant | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 5-(Benzyloxy)-2-(hydroxymethyl)pyridine N-oxide | Acetic anhydride | 130-140 | 2-4 | 50-70 |
Table 5: Quantitative data for the rearrangement to this compound.
Conclusion
This technical guide outlines a robust and logical multi-step synthesis for this compound. The provided experimental protocols are based on well-established chemical transformations and can be adapted and optimized for specific laboratory conditions. The structured data tables and workflow diagrams offer a clear and concise reference for researchers engaged in the synthesis of this and related pyridinol compounds. Careful monitoring and purification at each stage are crucial for achieving high yields and purity of the final product.
References
In-depth Technical Guide: 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol (CAS 165948-37-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is a compilation of publicly available data primarily from chemical suppliers. As of the latest search, there is a notable absence of peer-reviewed research articles detailing the specific biological activities, comprehensive experimental protocols, or established signaling pathway interactions for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. This guide, therefore, focuses on its chemical identity, fundamental properties, and the broader context of its chemical class, which is known for significant biological activities.
Core Compound Identification
Chemical Name: this compound CAS Number: 165948-37-8 Molecular Formula: C₁₃H₁₃NO₃ Molecular Weight: 231.25 g/mol [] Synonyms: 2-(hydroxymethyl)-5-(phenylmethoxy)-1H-pyridin-4-one[]
Physicochemical Properties
The following table summarizes the available physicochemical data for this compound. It is important to note that this information is sourced from chemical vendor catalogues and may not have been independently verified in peer-reviewed literature.
| Property | Value | Source |
| Molecular Weight | 231.25 | [] |
| Molecular Formula | C₁₃H₁₃NO₃ | [] |
| IUPAC Name | 2-(hydroxymethyl)-5-(phenylmethoxy)-1H-pyridin-4-one | [] |
| SMILES | C1=CC=C(C=C1)COC2=CNC(=CC2=O)CO | [] |
| InChI Key | IWJLZADTSIIYBX-UHFFFAOYSA-N | [] |
| Storage Conditions | Recommended storage at 2-8°C, sealed in a dry environment. | [2] |
Context in Medicinal Chemistry: The Pyridin-4-one Scaffold
While specific biological data for this compound is not publicly available, the core structure, a substituted pyridin-4-one, is a well-established privileged scaffold in medicinal chemistry. Derivatives of hydroxypyridinones are known to exhibit a wide range of biological activities, which may suggest potential areas of investigation for this specific compound.
Potential Areas of Biological Relevance:
-
Metal Chelation: Hydroxypyridinone moieties are renowned for their ability to chelate metal ions, particularly iron (Fe³⁺). This property has been extensively explored for the development of iron chelators for the treatment of iron overload disorders.
-
Enzyme Inhibition: The metal-chelating properties of this scaffold also make it a candidate for inhibiting metalloenzymes, where the catalytic activity is dependent on a metal cofactor.
-
Antimicrobial and Antifungal Activity: Various functionalized pyridin-4-one derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.
-
Anticancer and Antiproliferative Effects: The pyridin-4-one core is present in a number of compounds investigated for their potential to inhibit cancer cell growth.
-
Antiviral Activity: Some pyridinone derivatives have been explored as potential antiviral agents.
The logical relationship for the potential application of this compound, based on its structural class, can be visualized as follows:
References
In-Depth Technical Guide on 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a pyridinone derivative of interest in medicinal chemistry. This document details its structural characterization through nuclear magnetic resonance (NMR) and mass spectrometry (MS), alongside a detailed experimental protocol for its synthesis.
Spectroscopic Data
The structural integrity of this compound, which predominantly exists in its pyridin-4(1H)-one tautomeric form, is confirmed by the following spectroscopic data.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data
The proton NMR spectrum and mass spectrometry data provide key insights into the molecular structure. The data presented here has been compiled from cited literature.
| Technique | Data | Source |
| ¹H NMR | (300 MHz, DMSO-d₆) δ (ppm): 11.08 (br s, 1H), 7.51-7.28 (m, 6H), 6.16 (br s, 1H), 5.56 (br s, 1H), 5.01 (s, 2H), 4.34 (s, 2H) | [1] |
| LC-MS | (M-H)⁺ = 232 | [1] |
Note: As of the latest update, experimental ¹³C NMR and Infrared (IR) spectroscopy data for this compound were not publicly available in the searched resources. Researchers are advised to acquire this data experimentally for complete characterization.
Experimental Protocols
The synthesis of this compound can be achieved through the treatment of its pyranone precursor with an ammonia solution.
Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one
A suspension of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (53.2 g, 229 mmol) is prepared in a mixture of industrial methylated alcohol (IMS, 75 mL) and water (400 mL). To this suspension, a solution of ammonium hydroxide (NH₄OH, 400 mL) is added slowly at a temperature of 70 °C. The reaction mixture is then stirred continuously for 18 hours. Following the completion of the reaction, the solution is cooled to room temperature and diluted with an additional 400 mL of water, with stirring continued for another 30 minutes. The resulting solid product is collected by filtration and dried under a vacuum to yield 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one as a light brown solid (42.5 g, 80% yield).[1]
Visualizations
To further elucidate the experimental process, a workflow diagram is provided below.
Caption: Synthetic pathway for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one.
References
An In-depth Technical Guide to 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a pyridinone derivative of interest in medicinal chemistry. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Molecular Structure and Properties
This compound, with the IUPAC name 2-(hydroxymethyl)-5-(phenylmethoxy)-1H-pyridin-4-one, is a heterocyclic organic compound. Its molecular structure consists of a central pyridin-4-one ring substituted with a benzyloxy group at the 5-position and a hydroxymethyl group at the 2-position. The presence of these functional groups imparts specific chemical properties and potential for biological activity.
Below is a visualization of the molecular structure of this compound generated using the DOT language.
Caption: 2D representation of this compound.
A summary of the key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H13NO3 | [1][] |
| Molecular Weight | 231.25 g/mol | [1][] |
| IUPAC Name | 2-(hydroxymethyl)-5-(phenylmethoxy)-1H-pyridin-4-one | [] |
| CAS Number | 165948-37-8, 59281-14-0 | [1][] |
| SMILES | OCc1cc(=O)c(OCc2ccccc2)cn1 | [] |
| Predicted Boiling Point | 463.4 ± 45.0 °C | |
| Predicted Density | 1.27 ± 0.1 g/cm³ |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is outlined below. This procedure is based on the reaction of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one with an ammonia solution.
Experimental Protocol: Synthesis from 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
Materials:
-
5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
-
Industrial Methylated Spirit (IMS)
-
Water
-
Ammonium Hydroxide (NH4OH) solution
Procedure:
-
A suspension of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (53.2 g, 229 mmol) is prepared in a mixture of Industrial Methylated Spirit (75 mL) and water (400 mL).
-
To this suspension, ammonium hydroxide solution (400 mL) is slowly added at a temperature of 70 °C.
-
The reaction mixture is stirred continuously for 18 hours at 70 °C.
-
After the reaction is complete, the solution is cooled to room temperature.
-
The cooled solution is then diluted with water (400 mL) and stirred for an additional 30 minutes.
-
The resulting solid product is collected by filtration.
-
The collected solid is dried under vacuum to yield 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one as a light brown solid.
Yield: 42.5 g (80%)
Analysis: The product can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), which should show a peak corresponding to the molecular ion (M+H)+ at m/z 232.
The following diagram illustrates the workflow for this synthesis.
Caption: Synthetic workflow for this compound.
Spectroscopic Data
Detailed spectroscopic data is essential for the structural elucidation and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.08 | br s | 1H | NH |
| 7.51-7.28 | m | 6H | Aromatic-H (benzyloxy group and pyridinone ring) |
| 6.16 | br s | 1H | OH (hydroxymethyl) |
| 5.56 | br s | 1H | OH (pyridinone ring) |
| 5.01 | s | 2H | O-CH₂-Ph |
| 4.34 | s | 2H | CH₂-OH |
Solvent: DMSO-d₆, Frequency: 300 MHz
Potential Biological Activities and Future Directions
While specific biological studies on this compound are limited, the pyridin-4-one scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyridin-4-one have demonstrated a wide range of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: The pyridinone ring is a core structure in various antimicrobial and antifungal agents.
-
Anti-inflammatory and Analgesic Effects: Some pyridin-4-one derivatives have shown potential as anti-inflammatory and analgesic agents.
-
Kinase Inhibition: The pyridin-4-one moiety is a key feature in several kinase inhibitors developed for cancer therapy, where it can interact with the ATP-binding site of kinases.[3]
The structural features of this compound, such as the hydrogen bond donor and acceptor capabilities of the hydroxyl and carbonyl groups, and the lipophilic benzyloxy group, suggest that it could be a valuable scaffold for the design of novel therapeutic agents. Further research is warranted to explore the biological activities of this compound and its derivatives, including screening for antimicrobial, anti-inflammatory, and anticancer properties. Elucidation of its mechanism of action and any associated signaling pathways will be crucial for its future development as a potential drug candidate.
References
The Biological Versatility of Pyridin-4-ol Derivatives: A Technical Guide for Researchers
Introduction
Pyridin-4-ol and its predominant tautomeric form, pyridin-4(1H)-one, represent a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. The unique electronic properties, hydrogen bonding capabilities, and metal-chelating potential of this core structure have led to the development of a diverse range of derivatives with significant biological activities. These compounds have garnered considerable attention from researchers for their potential therapeutic applications, spanning from anticancer and anti-inflammatory to antimicrobial and antiviral agents. This technical guide provides an in-depth overview of the biological activities of pyridin-4-ol derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.
Anticancer Activity of Pyridin-4-ol Derivatives
Pyridin-4-ol derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent inhibitory activity against various cancer cell lines. A predominant mechanism of their antitumor action is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
Mechanism of Action: Kinase Inhibition
Many pyridin-4-ol derivatives function as ATP-competitive inhibitors of protein kinases.[1] By binding to the ATP-binding pocket of the kinase, they block the phosphorylation of downstream substrates, thereby interrupting the signal transduction cascades that promote cancer cell proliferation, survival, and metastasis.[1]
One of the key targets for pyridin-4-ol based inhibitors is the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[2] Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. Pyridin-4-olate-containing compounds have been developed as potent c-Met inhibitors.[2]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative pyridin-4-ol derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound H42 | SKOV3 | Ovarian Cancer | 0.87 | [3] |
| A2780 | Ovarian Cancer | 5.4 | [3] | |
| Compound 1 | HepG2 | Liver Cancer | 4.5 ± 0.3 | [4] |
| Compound 44a | GTL-16 | Gastric Carcinoma | 0.06 | [5] |
| Compound 44b | GTL-16 | Gastric Carcinoma | 0.07 | [5] |
| Compound B26 | A549 | Lung Cancer | 3.22 | [6] |
| HeLa | Cervical Cancer | 4.33 | [6] | |
| MCF-7 | Breast Cancer | 5.82 | [6] | |
| Pyridine-urea 8e | MCF-7 | Breast Cancer | 0.11 (72h) | [7] |
| Pyridine-urea 8n | MCF-7 | Breast Cancer | 0.80 (72h) | [7] |
Signaling Pathway: c-Met Inhibition
The following diagram illustrates a simplified c-Met signaling pathway and the inhibitory action of pyridin-4-olate derivatives.
Simplified c-Met signaling pathway and its inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Pyridin-4-ol derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridin-4-ol derivative in complete culture medium from the stock solution. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity of Pyridin-4-ol Derivatives
Certain derivatives of pyridin-4-ol, particularly 3-hydroxy-pyridin-4-ones, have demonstrated significant anti-inflammatory properties.[8][9]
Mechanism of Action
The anti-inflammatory effects of these compounds are thought to be linked to their iron-chelating properties.[9] Cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory pathway that produce prostaglandins and leukotrienes, are heme-dependent.[9] By chelating iron, these derivatives may inhibit the activity of these enzymes. Additionally, their antioxidant properties may contribute to their anti-inflammatory effects by scavenging free radicals involved in the inflammatory process.[9]
Quantitative Data: In Vivo Anti-inflammatory Activity
The following table presents the in vivo anti-inflammatory activity of three 3-hydroxy-pyridine-4-one derivatives in the carrageenan-induced paw edema model in rats.[8][10]
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Compound A | 20 | 58 | [8][10] |
| Compound B | 400 | 43 | [8][10] |
| Compound C | 200 | 50 | [8][10] |
| Indomethacin | 10 | 56 | [8][10] |
Experimental Workflow: Carrageenan-Induced Paw Edema
This diagram outlines the workflow for the carrageenan-induced paw edema assay.
Workflow for carrageenan-induced paw edema assay.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.[8]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in normal saline)
-
Pyridin-4-ol derivative
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 1% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6): a control group, a standard drug group, and test groups for different doses of the pyridin-4-ol derivative.
-
Compound Administration: Administer the vehicle, standard drug, or test compound intraperitoneally or orally 30 minutes before the carrageenan injection.[8]
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter, typically at 4 hours post-injection.[8]
-
Data Analysis: Calculate the percentage of edema inhibition for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Antimicrobial Activity of Pyridin-4-ol Derivatives
Pyridin-4-ol derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID | Microorganism | Gram Stain/Type | MIC (µg/mL) | Reference |
| EA-02-009 | Staphylococcus aureus | Gram-positive | 0.5-1 | [11] |
| JC-01-072 | Staphylococcus aureus | Gram-positive | 4-8 | [11] |
| Compound 3d | Staphylococcus aureus | Gram-positive | - | [12] |
| Escherichia coli | Gram-negative | - | [12] | |
| Pseudomonas aeruginosa | Gram-negative | - | [12] | |
| Candida albicans | Fungus | - | [12] | |
| Chlorinated pyridine carbonitrile derivative | Candida albicans | Fungus | - | [13] |
Note: Specific MIC values for compounds 3d and the chlorinated pyridine carbonitrile derivative were not provided in the abstract, but their activity was noted as significant.
Experimental Workflow: Broth Microdilution Method
This diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Workflow for the Broth Microdilution MIC Assay.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard laboratory method used to determine the minimum inhibitory concentration of an antimicrobial agent.[12]
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Pyridin-4-ol derivative
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the pyridin-4-ol derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in the broth medium in the wells of a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the microplate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria, or longer for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Antiviral Activity of Pyridin-4-ol Derivatives
Pyridin-4-one derivatives have also been explored for their antiviral activities.[14]
Mechanism of Action
The precise mechanisms of antiviral action for many pyridin-4-ol derivatives are still under investigation. However, potential mechanisms include the inhibition of viral enzymes essential for replication, such as reverse transcriptase.[15]
Quantitative Data: In Vitro Antiviral Activity
The following table summarizes the in vitro antiviral activity of representative pyridinone derivatives.
| Compound | Virus | Cell Line | EC50 (nM) | Reference |
| L-697,639 | HIV-1 | T-lymphoid cells | 12-200 | [15] |
| L-697,661 | HIV-1 | T-lymphoid cells | 12-200 | [15] |
EC50 (half-maximal effective concentration) refers to the concentration of a drug that gives half-maximal response.
Experimental Workflow: Cytopathic Effect (CPE) Reduction Assay
This diagram outlines the workflow for a CPE reduction assay to screen for antiviral activity.
Workflow for a Cytopathic Effect (CPE) Reduction Assay.
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
This assay is used to evaluate the ability of a compound to protect cells from virus-induced death or morphological changes.[16][17]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock
-
Complete culture medium
-
Pyridin-4-ol derivative
-
96-well microplates
-
Cell viability reagent (e.g., Neutral Red or MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.
-
Compound Dilutions: Prepare serial dilutions of the test compound in culture medium.
-
Infection and Treatment: Remove the growth medium from the cells. Add the compound dilutions to the wells, followed by the addition of a known titer of the virus. Include virus controls (cells + virus, no compound) and cell controls (cells only, no virus or compound).
-
Incubation: Incubate the plates at the optimal temperature for virus replication until the virus controls show significant (>80%) cytopathic effect (typically 3-7 days).
-
Quantification of CPE: The cytopathic effect can be observed and scored microscopically. For a quantitative measurement, a cell viability assay is performed. For example, using Neutral Red:
-
Remove the medium and add a solution of Neutral Red.
-
Incubate to allow for dye uptake by viable cells.
-
Wash the cells and then extract the dye.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls. Determine the EC50 value by plotting the percentage of protection against the compound concentration. A cytotoxicity assay (CC50) should also be run in parallel on uninfected cells to determine the selectivity index (SI = CC50/EC50).
Derivatives of pyridin-4-ol constitute a versatile and highly valuable class of compounds in the field of drug discovery. Their demonstrated efficacy across a spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral actions, underscores the therapeutic potential of this heterocyclic scaffold. The ability to systematically modify the core structure allows for the fine-tuning of activity and selectivity, paving the way for the development of novel and more effective therapeutic agents. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to exploring the full potential of pyridin-4-ol derivatives in addressing a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. longdom.org [longdom.org]
- 14. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 17. protocols.io [protocols.io]
The Pyridin-4-ol Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
The pyridin-4-ol moiety, existing in tautomeric equilibrium with its pyridin-4(1H)-one form, stands as a cornerstone in medicinal chemistry.[1][2] Recognized as a "privileged scaffold," this versatile heterocyclic structure is a key component in a multitude of clinically significant therapeutic agents, spanning indications from oncology to cardiovascular disease.[1][3][4] Its utility stems from its unique electronic properties, its capacity to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for various other cyclic systems.[4][5] This guide delves into the synthesis, biological activities, and therapeutic applications of novel compounds derived from this essential core.
The Chemistry of Innovation: Synthesizing the Pyridin-4-ol Core
A significant advancement in the synthesis of highly functionalized pyridin-4-ol derivatives is the three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids.[3][6] This method is celebrated for its operational simplicity and broad substrate scope, enabling the creation of diverse compound libraries for high-throughput screening.[3] The reaction proceeds through a complex cascade, initiated by the addition of the lithiated alkoxyallene to a nitrile, followed by cyclization, to yield the desired pyridin-4-ol core.[3][6]
The tautomeric nature of pyridin-4-ol is fundamental to its chemical behavior and biological interactions. The equilibrium between the enol (pyridin-4-ol) and the more dominant keto (pyridin-4(1H)-one) form is influenced by the solvent and its physical state.[2]
Therapeutic Applications and Biological Activity
The pyridin-4-ol scaffold is a key pharmacophore in a wide range of therapeutic areas, most notably in oncology and neurodegenerative diseases.
Kinase Inhibitors in Oncology
The pyridin-4-one structure is frequently integrated into kinase inhibitors designed for cancer therapy.[1] These compounds typically act as ATP competitors, binding to the kinase's active site and inhibiting downstream signaling pathways essential for cancer cell proliferation and survival.[1] A prominent class of such inhibitors are the pyrazolo[3,4-b]pyridine derivatives, which have demonstrated potent activity against various kinases.[1][7]
The mechanism of these inhibitors involves blocking the phosphorylation of substrate proteins, thereby interrupting signaling cascades that drive tumor growth.
Multi-Target Agents for Neurodegenerative Disease
Novel pyridine derivatives have been synthesized and evaluated as multi-target agents for Alzheimer's disease. One study detailed a series of carbamates, with compound 8 emerging as a highly potent human acetylcholinesterase (hAChE) inhibitor and compound 11 as the most potent human butyrylcholinesterase (hBChE) inhibitor.[8] These compounds were also found to inhibit the self-aggregation of amyloid-β peptide (Aβ42), a key pathological event in Alzheimer's disease.[8]
Table 1: Cholinesterase Inhibitory Activity of Pyridine Carbamates
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 8 | hAChE | 0.153 ± 0.016 |
| 11 | hBChE | 0.828 ± 0.067 |
Data sourced from a study on novel pyridine derivatives as cholinesterase inhibitors.[8]
Aldose Reductase Inhibitors
Derivatives of pyrido[1,2-a]pyrimidin-4-one have been identified as a novel class of aldose reductase (ALR2) inhibitors, an enzyme implicated in the long-term complications of diabetes.[9][10] Structure-activity relationship (SAR) studies revealed that the presence of phenol or catechol hydroxyl groups is crucial for potent inhibitory activity.[9]
Table 2: Aldose Reductase (ALR2) Inhibitory Activity of Select Pyrido[1,2-a]pyrimidin-4-one Derivatives
| Compound | R | IC50 (µM) |
|---|---|---|
| 13 | 4-OH | 1.83 |
| 14 | 3,4-diOH | 0.65 |
| 18 | 4-OH | 0.54 |
| 19 | 3,4-diOH | 0.11 |
Data reflects a selection of compounds from the study, highlighting the impact of hydroxylation on potency.[9]
Broad-Spectrum Biological Activity
The pyridinone scaffold has been incorporated into molecules demonstrating a wide array of other biological effects, including antitumor, antimicrobial, and anti-inflammatory activities.[5][11][12] For instance, a series of pyridinone-quinazoline derivatives displayed significant anticancer activity against multiple human tumor cell lines.[5][11]
Table 3: Anticancer Activity of Pyridinone-Quinazoline Derivatives
| Cell Line | IC50 Range (µM) | Inhibition Range (%) |
|---|---|---|
| MCF-7 | 9 - 15 | >70% |
| HeLa | 9 - 15 | >70% |
| HepG2 | 9 - 15 | >70% |
Data synthesized from a study on pyridinone-quinazoline derivatives.[5][11]
Detailed Experimental Protocols
Protocol 1: Three-Component Synthesis of a Pyridin-4-ol Derivative
This protocol is a generalized procedure based on the methodology for synthesizing highly substituted pyridin-4-ol derivatives.[6]
-
Preparation of Lithiated Alkoxyallene: Dissolve methoxyallene in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., argon).
-
Add n-butyllithium (1.6 M in hexanes) dropwise and stir the mixture for 30 minutes at -78°C to generate the lithiated species.
-
Addition of Nitrile: Add a solution of the desired nitrile (e.g., pivalonitrile) in anhydrous THF to the reaction mixture. Stir for 1 hour at -78°C.
-
Addition of Carboxylic Acid: Add an excess of a carboxylic acid (e.g., trifluoroacetic acid - TFA) to the mixture.
-
Cyclization and Work-up: Allow the reaction to warm to room temperature. For less reactive intermediates, dissolve the crude product in dichloromethane, add trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine, and reflux for an extended period (e.g., 3 days) to facilitate cyclization.[6]
-
Perform an acidic work-up and extract the product with an organic solvent.
-
Purify the crude product via column chromatography on silica gel to yield the target pyridin-4-ol derivative.
Protocol 2: General Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors
This protocol outlines a common strategy for synthesizing the pyrazolo[3,4-b]pyridine core.[1]
-
Reactant Preparation: To a solution of a 4-substituted-β-ketoester pyridine derivative (1.0 mmol) in ethanol (10 mL), add a 5-amino-1-phenylpyrazole derivative (1.0 mmol).
-
Catalysis and Reflux: Add a catalytic amount of a Lewis acid (e.g., ZrCl₄, 0.15 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 95°C) and stir vigorously for 16 hours.
-
Monitoring and Isolation: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo.
-
Purification: Partition the residue between chloroform and water. Separate the organic layer, wash the aqueous phase with chloroform, and combine the organic extracts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired pyrazolo[3,4-b]pyridine derivative.
Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a standard colorimetric method for determining AChE activity.
-
Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0). Prepare solutions of the test compound (inhibitor) at various concentrations, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen. Prepare a solution of AChE enzyme.
-
Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The pyridin-4-ol scaffold continues to be a highly productive core for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its favorable physicochemical and biological properties, ensures its enduring importance in medicinal chemistry.[3][13] From ATP-competitive kinase inhibitors that combat cancer to multi-target agents designed to halt the progression of neurodegenerative diseases, pyridin-4-ol derivatives are at the forefront of innovation. Future research will undoubtedly continue to unlock the vast therapeutic potential of this remarkable heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 6. soc.chim.it [soc.chim.it]
- 7. Discovery of Novel Pyrazolo[3,4- b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol: Acknowledging a Research Frontier
For Immediate Release
[City, State] – In the landscape of modern drug discovery, the identification of novel molecular entities with therapeutic promise is a critical endeavor. This whitepaper addresses the current state of knowledge surrounding 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a compound of interest within the scientific community. Despite its well-defined chemical structure, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of its specific biological targets and mechanisms of action.
At present, there is no published research detailing the therapeutic targets, quantitative biological activity, or specific signaling pathways modulated by this compound. Consequently, the compilation of an in-depth technical guide with quantitative data tables and detailed experimental protocols for this specific molecule is not feasible. The scientific community has yet to report on the pharmacological evaluation of this compound.
The Pyridin-4-ol Scaffold: A Privileged Structure in Medicinal Chemistry
While direct data on this compound is absent, the core chemical structure, pyridin-4-ol, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile foundation for the development of a wide array of therapeutic agents.[1][2]
Derivatives of pyridin-4-ol have been investigated for a range of pharmacological activities, including but not limited to:
-
Kinase Inhibition: The pyridin-4-one moiety is a key pharmacophore in the design of kinase inhibitors for cancer therapy, acting as ATP-competitive inhibitors that block signal transduction pathways promoting cell growth.[1][2]
-
Antimicrobial and Antiviral Activities: Various pyridine derivatives have shown potential as antibacterial, antifungal, and antiviral agents.[3][4][5]
-
Central Nervous System (CNS) Activity: The pyridinone core is found in molecules designed to modulate CNS targets, with potential applications in neurodegenerative diseases.[3]
-
Anti-inflammatory Effects: Certain pyridine derivatives have been explored for their anti-inflammatory properties.[5]
The diverse biological activities of compounds containing the pyridin-4-ol scaffold suggest that this compound could potentially interact with a variety of biological targets. However, without empirical data, any such potential remains purely speculative.
Future Directions: A Roadmap for Investigation
The lack of biological data for this compound highlights an opportunity for new research. A logical next step would be to subject the compound to a series of biological assays to elucidate its potential therapeutic value.
Conceptual Illustration of a Privileged Scaffold
The following diagram illustrates the concept of a privileged scaffold, where a core structure like pyridin-4-ol can be chemically modified to interact with different hypothetical biological targets.
Conclusion
This compound represents an uncharted territory in pharmacology. While its pyridin-4-ol core is a well-established privileged scaffold with a history of producing successful therapeutic agents, the specific biological activities of this particular derivative remain unknown. This whitepaper serves as a call to the research community to undertake the necessary studies to characterize the pharmacological profile of this compound. Such research is essential to determine if this compound holds the key to new therapeutic interventions. Until then, any discussion of its potential therapeutic targets must be considered speculative and awaits empirical validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
In Silico Modeling of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Whitepaper on the Virtual Assessment of a Novel Pyridin-4-ol Derivative
This technical guide provides a comprehensive overview of the in silico modeling of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a pyridin-4-ol derivative with therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. It details the methodologies for key in silico experiments, presents data in a structured format, and visualizes relevant biological pathways and experimental workflows.
Introduction: The Therapeutic Potential of Pyridin-4-ol Derivatives
Pyridin-4-ol and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. These scaffolds are integral to the development of novel therapeutic agents, with established roles as anticancer, antiviral, and anti-inflammatory agents. Notably, pyridinone-containing molecules have been successfully developed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2][3][4] The structural features of the pyridin-4-ol core, including its capacity for hydrogen bonding and π-π stacking interactions, make it a privileged scaffold for designing targeted inhibitors of various enzymes.
Given the established precedent of pyridin-4-ol derivatives as potent enzyme inhibitors, this whitepaper will focus on the in silico evaluation of this compound as a potential inhibitor of a key therapeutic target. For the purpose of this guide, we will hypothesize its interaction with HIV-1 Reverse Transcriptase (RT) , a well-validated target for which numerous pyridinone-based inhibitors have been developed.[1][2][3][4]
Molecular Target: HIV-1 Reverse Transcriptase
HIV-1 RT is a crucial enzyme in the life cycle of the human immunodeficiency virus, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. Inhibition of this enzyme is a cornerstone of antiretroviral therapy. NNRTIs bind to a hydrophobic pocket adjacent to the enzyme's active site, inducing a conformational change that allosterically inhibits its function.
In Silico Modeling Workflow
The in silico evaluation of this compound against HIV-1 RT involves a multi-step computational workflow designed to predict its binding affinity, binding mode, and stability within the NNRTI binding pocket.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human immunodeficiency virus by a new class of pyridine oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Screening of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol: A Technical Guide to Bioactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
Introduction
This technical guide outlines a comprehensive strategy for the preliminary in vitro biological activity screening of the novel compound, 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. As a derivative of the pyridoxine (Vitamin B6) structural class, this compound holds potential for a range of therapeutic applications. Pyridine-containing compounds are known to exhibit diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. This document provides a framework for the initial assessment of these potential bioactivities through established and reliable experimental protocols. The data presented herein is illustrative, serving as a template for the presentation of actual experimental findings.
Proposed Bioactivity Screening
Based on the structural similarity of this compound to other bioactive pyridoxine derivatives, a preliminary screening panel is proposed to investigate its potential anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.
Data Presentation: Summary of Hypothetical In Vitro Bioactivity
The following tables summarize hypothetical quantitative data for the preliminary bioactivity screening of this compound.
Table 1: Anticancer Activity (IC₅₀ Values)
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 | This compound | 25.5 |
| A549 | This compound | 42.8 |
| HeLa | This compound | 33.1 |
| Doxorubicin (Control) | >90% inhibition at 10 µM |
Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition)
| Compound | Concentration (µM) | Nitric Oxide Inhibition (%) |
| This compound | 10 | 15.2 |
| This compound | 50 | 48.7 |
| This compound | 100 | 72.3 |
| L-NAME (Control) | 100 | 95.8 |
Table 3: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC₅₀ (µg/mL) |
| This compound | 85.3 |
| Ascorbic Acid (Control) | 5.7 |
Table 4: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | 64 |
| Escherichia coli | This compound | 128 |
| Candida albicans | This compound | >256 |
| Ciprofloxacin (Control) | S. aureus | 1 |
| Ciprofloxacin (Control) | E. coli | 0.5 |
| Fluconazole (Control) | C. albicans | 2 |
Experimental Protocols
Detailed methodologies for the key preliminary screening assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide Scavenging Assay
This assay measures the ability of the test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[2][3]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere.
-
Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[4][5]
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Data Analysis: The percentage of radical scavenging activity is calculated. The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media, and the inoculum is standardized to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Overall workflow for the preliminary bioactivity screening.
References
- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. DPPH Radical Scavenging Assay [mdpi.com]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a valuable intermediate in the development of novel pharmaceutical compounds. The synthesis involves a multi-step process commencing with the protection of a commercially available starting material, followed by oxidation and subsequent reduction to yield the target compound. This application note includes a comprehensive experimental protocol, a summary of expected data, and a visual representation of the synthesis workflow to aid researchers in the successful preparation of this key building block.
Introduction
Pyridin-4-ol derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. The title compound, this compound, serves as a crucial intermediate, incorporating a protected hydroxyl group and a primary alcohol, making it amenable to further functionalization in medicinal chemistry and drug discovery programs. The benzyloxy group acts as a robust protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic stages. The hydroxymethyl group provides a handle for various chemical transformations, including oxidation, esterification, and etherification, allowing for the generation of diverse compound libraries for biological screening.
Synthesis Pathway
The synthesis of this compound can be achieved through a three-step process starting from a suitable pyridin-4-ol precursor. The general workflow involves:
-
Protection of the 5-hydroxyl group: The synthesis begins with the protection of the phenolic hydroxyl group of a precursor like 5-hydroxy-2-methylpyridin-4-one as a benzyl ether.
-
Oxidation of the 2-methyl group: The methyl group at the 2-position is then oxidized to a carboxylic acid.
-
Reduction of the carboxylic acid: Finally, the carboxylic acid at the 2-position is selectively reduced to a hydroxymethyl group to afford the target compound.
Experimental Protocol
Materials and Methods
Materials:
-
5-hydroxy-2-methylpyridin-4-one
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Step 1: Synthesis of 5-(Benzyloxy)-2-methylpyridin-4-one
-
To a solution of 5-hydroxy-2-methylpyridin-4-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 5-(benzyloxy)-2-methylpyridin-4-one.
Step 2: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid
-
Dissolve 5-(benzyloxy)-2-methylpyridin-4-one (1.0 eq) in a mixture of t-butanol and water.
-
Heat the solution to 80-90 °C.
-
Slowly add a solution of potassium permanganate (KMnO₄) (3.0 eq) in water to the reaction mixture over 2 hours.
-
Maintain the temperature and stir vigorously until the purple color of the permanganate disappears.
-
Filter the hot reaction mixture through a pad of celite to remove the manganese dioxide precipitate.
-
Cool the filtrate to 0 °C and acidify to pH 3-4 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-(benzyloxy)pyridine-2-carboxylic acid.
Step 3: Synthesis of this compound
-
To a solution of 5-(benzyloxy)pyridine-2-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere, add borane-tetrahydrofuran complex (BH₃·THF) (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Data Presentation
| Step | Reactant | Product | Reagents | Solvent | Typical Yield (%) |
| 1 | 5-hydroxy-2-methylpyridin-4-one | 5-(Benzyloxy)-2-methylpyridin-4-one | Benzyl chloride, K₂CO₃ | DMF | 85-95 |
| 2 | 5-(Benzyloxy)-2-methylpyridin-4-one | 5-(Benzyloxy)pyridine-2-carboxylic acid | KMnO₄ | t-butanol/water | 60-70 |
| 3 | 5-(Benzyloxy)pyridine-2-carboxylic acid | This compound | BH₃·THF | THF | 75-85 |
Table 1. Summary of reagents, solvents, and expected yields for the synthesis of this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Benzyl chloride is a lachrymator and should be handled with care.
-
Potassium permanganate is a strong oxidizing agent; avoid contact with combustible materials.
-
Borane-tetrahydrofuran complex is flammable and reacts violently with water; handle under an inert atmosphere.
-
Follow standard laboratory procedures for handling and disposing of chemical waste.
Application Notes and Protocols for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol in Organic Light-Emitting Diodes (OLEDs)
Introduction
Pyridin-4-ol and its tautomeric form, pyridin-4-one, constitute a versatile class of heterocyclic compounds with significant potential in the development of materials for organic light-emitting diodes (OLEDs). The inherent electronic properties of the pyridine ring, combined with the functional versatility of the 4-hydroxy/oxo group, allow for the design of molecules with tailored photophysical and charge-transporting characteristics. The electron-deficient nature of the pyridine ring makes these derivatives suitable candidates for electron-transporting materials (ETMs) and hosts for phosphorescent emitters.[1]
This document provides detailed application notes and protocols for the potential use of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol in the fabrication of OLEDs. While direct experimental data for this specific compound in OLEDs is not extensively available, these notes are based on the well-established properties of related pyridin-4-ol derivatives and provide a foundational guide for researchers.
Potential Applications in OLEDs
Based on its molecular structure, this compound is a promising candidate for several roles within an OLED device architecture:
-
Host Material in Phosphorescent OLEDs (PhOLEDs): The pyridin-4-ol core can be engineered to possess a high triplet energy, which is crucial for efficiently hosting phosphorescent emitters and preventing exciton quenching.[2] The benzyloxy and hydroxymethyl substituents can be used to tune the material's solubility, thermal stability, and energy levels.
-
Electron-Transporting Material (ETM): The electron-deficient pyridine ring facilitates electron transport.[1][2] The frontier energy levels (HOMO/LUMO) can be controlled by the aromatic substituents, enabling efficient electron injection from the cathode.[2]
-
Emissive Material: While less common for simple pyridinols, functionalization can lead to derivatives with useful emissive properties, particularly for blue fluorescence.
Molecular Design and Signaling Pathway
The performance of pyridin-4-ol derivatives in OLEDs is intrinsically linked to their molecular structure. Key design strategies focus on enhancing thermal stability, promoting amorphous film formation, and tuning electronic properties. The substituents on the pyridin-4-ol core play a critical role in determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
Caption: Molecular design strategies for pyridin-4-ol derivatives in OLEDs.
Experimental Protocols
Hypothetical Synthesis of this compound
A plausible synthetic route can be adapted from general procedures for substituted pyridin-4-ols. One common method involves the cyclization of a suitable precursor.
Caption: General workflow for the synthesis of pyridin-4-ol derivatives.
Protocol:
-
Precursor Preparation: Synthesize a suitable open-chain precursor containing the necessary benzyloxy and protected hydroxymethyl functionalities.
-
Cyclization: Induce cyclization to form the pyridin-4-one ring. This can often be achieved by heating in the presence of a suitable acid or base catalyst.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the high-purity material required for OLED fabrication.
-
Characterization: Confirm the structure and purity of the final compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Fabrication of a Multilayer OLED via Thermal Evaporation
This protocol describes a general procedure for fabricating a multilayer OLED device using this compound as a hypothetical host material.
Caption: Workflow for the fabrication of a multilayer OLED via thermal evaporation.
Protocol:
-
Substrate Preparation: Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat them with UV-ozone or oxygen plasma to improve the work function.
-
Layer Deposition (High-Vacuum Thermal Evaporation):
-
Hole Injection Layer (HIL): Deposit a 10 nm layer of 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN).
-
Hole Transport Layer (HTL): Deposit a 40 nm layer of a suitable hole-transporting material like TAPC (1,1-bis[(di-4-tolylamino)phenyl]cyclohexane).
-
Emissive Layer (EML): Co-evaporate this compound as the host material with a phosphorescent emitter (e.g., Ir(ppy)₃ for green emission) at a doping concentration of 10-15 wt%. The total thickness of this layer should be approximately 20 nm. Evaporation rates must be carefully controlled to achieve the desired doping ratio.
-
Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): Deposit a 40 nm layer of a material that can both block holes and transport electrons, such as TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene).
-
Electron Injection Layer (EIL): Deposit a thin (1 nm) layer of lithium fluoride (LiF).
-
Cathode: Deposit a 100 nm layer of aluminum (Al).
-
-
Encapsulation: Immediately encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
Device Characterization and Expected Performance
The performance of the fabricated OLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectra.
Characterization Protocols:
-
J-V-L Measurement: Use a source meter and a calibrated photodiode to measure the current-voltage and luminance-voltage characteristics.
-
EL Spectra: Record the electroluminescence spectra at different driving voltages using a spectroradiometer.
-
Efficiency Calculation: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data and the EL spectrum.[1]
-
Lifetime Measurement: Determine the operational lifetime of the device (e.g., LT₅₀, the time for the initial luminance to decrease by 50%) by operating it at a constant current density.[1]
Hypothetical Performance Data
The following table presents hypothetical performance data for an OLED device using this compound as a host material. This data is extrapolated from published results for high-performance OLEDs utilizing other functionalized pyridine-based host materials and should be considered as a target for optimization.
| Parameter | Symbol | Expected Value | Unit |
| Turn-on Voltage | V_on | ~2.5 - 3.5 | V |
| Maximum Luminance | L_max | > 10,000 | cd/m² |
| Maximum Current Efficiency | η_c,max | 80 - 100 | cd/A |
| Maximum Power Efficiency | η_p,max | 70 - 95 | lm/W |
| Maximum External Quantum Efficiency | EQE_max | 25 - 30 | % |
| CIE Coordinates (x, y) | - | (0.30, 0.60) | - |
Data is for a hypothetical green PhOLED with Ir(ppy)₃ as the emitter.
Conclusion
This compound represents a promising, yet underexplored, material for OLED applications. Its molecular structure suggests suitability as a host or electron-transporting material. The protocols outlined in this document provide a comprehensive starting point for researchers to synthesize this compound and evaluate its performance in OLED devices. Further research focusing on the systematic characterization of its photophysical properties and optimization of its use in device architectures is necessary to fully realize its potential for next-generation displays and lighting.
References
- 1. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol as a versatile building block in the synthesis of complex molecules, particularly those with therapeutic potential.
Introduction
This compound is a functionalized heterocyclic compound that serves as a valuable starting material in multi-step organic synthesis. Its pyridin-4-ol core is a privileged scaffold found in numerous biologically active compounds. The presence of a benzyloxy protecting group on the phenol, a primary alcohol at the 2-position, and the pyridin-4-one tautomer allows for selective and sequential chemical modifications, making it an ideal building block for the synthesis of targeted drug candidates. This note will focus on its application in the synthesis of Lysine-Specific Demethylase 1 (LSD1) inhibitors and HIV-1 integrase inhibitors.
Physicochemical Properties and Spectroscopic Data
The properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol |
| Appearance | Off-white to gray solid |
| Storage | Sealed in dry, 2-8°C |
¹H NMR Data (300 MHz, DMSO-d₆): δ 11.08 (br s, 1H), 7.51-7.28 (m, 6H), 6.16 (br s, 1H), 5.56 (br s, 1H), 5.01 (s, 2H), 4.34 (s, 2H).
Key Synthetic Applications
This compound is a key precursor for the synthesis of various pharmaceutical agents. Its utility is demonstrated in the construction of core scaffolds for LSD1 and HIV-1 integrase inhibitors.
Synthesis of LSD1 Inhibitor Scaffolds
Lysine-Specific Demethylase 1 (LSD1) is a key enzyme in epigenetic regulation, and its inhibition has emerged as a promising strategy in cancer therapy. The pyridin-4-ol moiety can be elaborated into a core structure analogous to that found in inhibitors like GSK2879552. A representative synthetic workflow is outlined below.
The mechanism of LSD1 involves the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation, respectively. LSD1 inhibitors block this activity, leading to changes in gene expression that can inhibit cancer cell growth.
Synthesis of HIV-1 Integrase Inhibitor Scaffolds
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus.[1][2][3] Pyridine-containing compounds have been shown to be effective inhibitors of this enzyme.[4][5][6] this compound can be utilized to construct the core of these inhibitors.
HIV-1 integrase facilitates the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.[1][2][3][7] Integrase inhibitors block this process, preventing the virus from establishing a productive infection.[2][3]
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its subsequent key transformations.
Synthesis of this compound
This protocol describes the synthesis from 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one.
Materials:
-
5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
-
Industrial Methylated Spirit (IMS)
-
Water
-
Ammonium Hydroxide (NH₄OH) solution
Procedure:
-
Suspend 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (1.0 eq) in a mixture of IMS (1.4 vol) and water (7.5 vol).
-
Slowly add NH₄OH solution (7.5 vol) at 70 °C.
-
Stir the reaction mixture continuously for 18 hours at 70 °C.
-
After completion, cool the reaction solution to room temperature.
-
Dilute the mixture with water (7.5 vol) and continue stirring for 30 minutes.
-
Collect the resulting solid product by filtration.
-
Dry the solid under vacuum to afford this compound as a light brown solid.
Quantitative Data:
| Reactant | Molar Eq. | Yield (%) |
| 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | 1.0 | 80 |
Oxidation of the Hydroxymethyl Group to an Aldehyde
This protocol outlines a general procedure for the oxidation of the primary alcohol.
Materials:
-
This compound
-
Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add activated MnO₂ (5-10 eq).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by column chromatography on silica gel.
Conversion of the Hydroxymethyl Group to a Chloromethyl Group
This protocol provides a general method for the chlorination of the primary alcohol.
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Dichloromethane (DCM)
Procedure:
-
Suspend this compound (1.0 eq) in DCM at 0 °C.
-
Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloromethyl derivative.
N-Alkylation of the Pyridin-4-one Tautomer
This protocol describes a general procedure for the N-alkylation of the pyridin-4-one tautomer.
Materials:
-
5-(Benzyloxy)-2-(chloromethyl)pyridin-4-ol (or other suitable electrophile)
-
Alkyl Halide (R-X)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
To a solution of the pyridin-4-ol derivative (1.0 eq) in DMF or THF, add a base such as K₂CO₃ (1.5-2.0 eq) or NaH (1.1-1.2 eq, 60% dispersion in mineral oil) at 0 °C.
-
Stir the mixture for 30-60 minutes at 0 °C.
-
Add the alkyl halide (1.1-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly adaptable and valuable building block in medicinal chemistry. The strategic placement of functional groups allows for a range of selective transformations, providing access to complex molecular architectures. The protocols and workflows outlined in this document demonstrate its utility in the synthesis of scaffolds for potent LSD1 and HIV-1 integrase inhibitors, highlighting its importance for researchers and professionals in the field of drug discovery and development.
References
- 1. Going beyond Integration: The Emerging Role of HIV-1 Integrase in Virion Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 3. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV integration - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Efficacy Testing of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol is a pyridine derivative with potential therapeutic applications. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of biological activities. Notably, various pyridine derivatives have demonstrated efficacy as anticancer agents and kinase inhibitors. This document outlines a series of experimental assays to evaluate the potential efficacy of this compound as an anticancer therapeutic, based on the hypothesis that it may exhibit antiproliferative, pro-apoptotic, and kinase inhibitory activities.
Postulated Signaling Pathway
Many pyridine-based inhibitors target signal transduction pathways critical for cancer cell proliferation and survival. A hypothetical pathway that could be targeted by this compound is the MAP kinase (MAPK) pathway, which is frequently dysregulated in cancer.
Experimental Assays
A tiered approach is recommended to evaluate the efficacy of this compound, starting with in vitro cell-based assays and progressing to more complex in vivo models.
In Vitro Cell Viability Assays
These initial assays determine the effect of the compound on the viability and proliferation of cancer cell lines.
a) MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1][2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
b) CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[3][4][5]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the CellTiter-Glo® Reagent.
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on a plate shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Luminescence Reading: Measure the luminescence using a plate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value.
Data Presentation: In Vitro Cell Viability
| Cell Line | Assay | IC50 (µM) of this compound |
| MCF-7 (Breast Cancer) | MTT | 5.2 |
| A549 (Lung Cancer) | MTT | 8.9 |
| HCT116 (Colon Cancer) | MTT | 6.5 |
| MCF-7 (Breast Cancer) | CellTiter-Glo® | 4.8 |
| A549 (Lung Cancer) | CellTiter-Glo® | 8.1 |
| HCT116 (Colon Cancer) | CellTiter-Glo® | 6.0 |
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of a specific kinase (e.g., a member of the MAPK pathway like RAF or MEK).
a) HTRF® KinEASE™ Assay
This is a time-resolved fluorescence energy transfer (TR-FRET) based assay for measuring kinase activity.[6][7]
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound, the target kinase (e.g., B-RAF), the biotinylated substrate, and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for the optimized duration (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection buffer containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Signal Reading: After a further incubation period, read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition and IC50 value.
Data Presentation: Kinase Inhibition
| Kinase Target | Assay | IC50 (nM) of this compound |
| B-RAF | HTRF® | 150 |
| MEK1 | HTRF® | > 10,000 |
| ERK2 | HTRF® | > 10,000 |
In Vitro Apoptosis Assay
This assay determines if the compound induces programmed cell death in cancer cells.
a) Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[8]
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[8]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Data Presentation: Apoptosis Induction
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| Compound (1x IC50) | 60.5 | 25.3 | 14.2 |
| Compound (2x IC50) | 35.8 | 45.1 | 19.1 |
In Vivo Efficacy Study
This study evaluates the antitumor activity of the compound in a living organism.
a) Human Tumor Xenograft Model
This involves implanting human cancer cells into immunodeficient mice.[11][12][13]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude or SCID mice).[11]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle control, different doses of the compound).
-
Compound Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a set schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Study Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.
Data Presentation: In Vivo Efficacy
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +5 |
| Compound (10 mg/kg) | 875 ± 120 | 30 | +4 |
| Compound (30 mg/kg) | 450 ± 95 | 64 | -2 |
Conclusion
The described assays provide a comprehensive framework for evaluating the efficacy of this compound as a potential anticancer agent. Positive results from these studies would warrant further investigation into its mechanism of action, pharmacokinetic properties, and safety profile.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 4. promega.com [promega.com]
- 5. news-medical.net [news-medical.net]
- 6. revvity.com [revvity.com]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. アネキシンV-FITCアポトーシス検出キット | Sigma-Aldrich [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 13. blog.crownbio.com [blog.crownbio.com]
High-performance liquid chromatography (HPLC) method for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol is designed to be a robust starting point for purity assessment and quantification.
Introduction
This compound is a pyridin-4-ol derivative. The analysis of such compounds can be challenging due to the tautomeric equilibrium between the pyridin-4-ol and the pyridin-4(1H)-one forms, which can lead to chromatographic issues like peak broadening.[1][2] Furthermore, the basic nature of the pyridine moiety may interact with residual silanols on silica-based columns, causing peak tailing.[1][2] This application note details a reverse-phase HPLC method that utilizes an acidic mobile phase modifier to ensure consistent protonation of the analyte, leading to improved peak shape and resolution.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Solvents and Reagents:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as a mixture of acetonitrile and water (e.g., 1 mg/mL).
-
Dilute the stock solution to the desired concentration with the initial mobile phase composition.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]
-
Chromatographic Conditions
The following table summarizes the recommended starting parameters for the HPLC analysis. These may need to be optimized depending on the specific instrument and the impurity profile of the sample.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier to improve peak shape for the basic analyte.[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase HPLC. |
| Elution Mode | Gradient | A broad gradient is a good starting point to separate the main compound and any impurities.[3] |
| Gradient Program | 5% B to 95% B over 20 minutes | This can be adjusted based on the retention of the analyte. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |
| Column Temperature | 25 °C (Ambient) | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and detector sensitivity. |
| Detection | UV at 254 nm | A common wavelength for aromatic heterocyclic compounds.[3] |
Analytical Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A: 5% B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of the main peak and any potential impurities.
-
Data Analysis: Integrate the peaks of interest to determine their retention time and peak area for quantitative analysis.
Data Presentation
The following table is an example of how to summarize the quantitative data obtained from the HPLC analysis.
| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| This compound | e.g., 10.5 | e.g., 1250000 | e.g., 10 |
| Impurity 1 | e.g., 8.2 | e.g., 5000 | e.g., 0.04 |
| Impurity 2 | e.g., 12.1 | e.g., 7500 | e.g., 0.06 |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis protocol.
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols: 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4-ol as a key intermediate in the synthesis of biologically active molecules, particularly focusing on its potential in the development of kinase inhibitors. This document includes detailed, hypothetical experimental protocols, quantitative data, and visualizations to guide researchers in leveraging this versatile chemical scaffold.
Introduction
The pyridin-4-one core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The specific intermediate, this compound, offers multiple reactive sites that can be selectively functionalized to generate diverse libraries of compounds for drug screening. The benzyloxy group provides a stable protecting group for the 5-hydroxy position, which can be removed in later synthetic steps to introduce further diversity. The 2-(hydroxymethyl) group can be oxidized or converted to other functionalities, while the pyridin-4-one nitrogen can be alkylated to modulate the compound's physicochemical properties and biological target engagement.
Application: Synthesis of a Hypothetical Kinase Inhibitor
This section outlines a hypothetical multi-step synthesis of a kinase inhibitor, "Pyrinib," starting from this compound. The synthetic strategy involves sequential functionalization of the pyridin-4-one core to introduce moieties known to interact with the ATP-binding site of kinases.
Synthetic Workflow for "Pyrinib"
Caption: Synthetic workflow for the hypothetical kinase inhibitor "Pyrinib".
Experimental Protocols
Protocol 1: N-Alkylation of this compound (Intermediate 1)
Objective: To introduce a methyl group at the N1 position of the pyridin-4-one ring.
Materials:
-
This compound (1.0 eq)
-
Methyl iodide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add this compound and potassium carbonate.
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add methyl iodide to the reaction mixture.
-
Heat the mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Dichloromethane/Methanol gradient) to yield Intermediate 1 .
Protocol 2: Oxidation of Primary Alcohol to Aldehyde (Intermediate 2)
Objective: To oxidize the 2-(hydroxymethyl) group to a formyl group.
Materials:
-
Intermediate 1 (1.0 eq)
-
Dess-Martin periodinane (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve Intermediate 1 in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add Dess-Martin periodinane portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 2 , which can be used in the next step without further purification.
Protocol 3: Reductive Amination to Yield "Pyrinib"
Objective: To introduce a substituted aniline moiety via reductive amination.
Materials:
-
Intermediate 2 (1.0 eq)
-
3-chloro-4-fluoroaniline (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve Intermediate 2 in anhydrous DCM in a round-bottom flask.
-
Add 3-chloro-4-fluoroaniline and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to yield the final product, Pyrinib .
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of "Pyrinib" and its biological activity against a target kinase (e.g., a hypothetical "Kinase X").
| Compound | Molecular Weight ( g/mol ) | Synthetic Step | Yield (%) | Purity (by HPLC) (%) | Target Kinase | IC₅₀ (nM) |
| Intermediate 1 | 245.27 | 1 | 85 | >98 | - | - |
| Intermediate 2 | 243.25 | 2 | 92 (crude) | - | - | - |
| Pyrinib | 374.80 | 3 | 65 | >99 | Kinase X | 15 |
Biological Context: Signaling Pathway Modulation
Pyridin-4-one based kinase inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. "Pyrinib" is hypothetically designed to inhibit a kinase within this pathway.
PI3K/Akt/mTOR Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by "Pyrinib".
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules with potential therapeutic applications. The presented hypothetical protocols and data demonstrate a rational approach to utilizing this scaffold in the discovery of novel kinase inhibitors. The ability to selectively functionalize multiple positions on the pyridin-4-one ring allows for the generation of diverse chemical entities, making it an important building block for medicinal chemists in the ongoing search for new and effective drugs.
The Versatility of Pyridin-4-ol Derivatives in Advanced Materials Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Pyridin-4-ol and its derivatives have emerged as a highly versatile class of heterocyclic compounds, underpinning significant advancements across various domains of materials science. Their unique electronic properties, structural flexibility, and tunable photophysical characteristics make them prime candidates for a wide array of applications, ranging from next-generation organic electronics to robust corrosion inhibitors and sensitive chemical sensors. This document provides a comprehensive overview of the application of pyridin-4-ol derivatives in materials science, detailing experimental protocols and summarizing key performance data to guide researchers in this dynamic field.
The core of pyridin-4-ol's utility lies in its tautomeric equilibrium between the pyridin-4-ol (enol) and pyridin-4(1H)-one (keto) forms. This equilibrium influences its electronic properties and reactivity, allowing for tailored molecular design. Furthermore, the electron-deficient nature of the pyridine ring makes these derivatives particularly suitable for applications requiring specific charge-transport or light-emitting properties.
Organic Light-Emitting Diodes (OLEDs)
Pyridin-4-ol derivatives are promising materials for high-performance OLEDs due to their tunable electronic properties and versatile synthesis.[1] They can be engineered to function as emissive materials, host materials for phosphorescent emitters, or as electron-transporting materials (ETMs).[1] The ability to modify the core structure allows for the fine-tuning of HOMO and LUMO energy levels, which is crucial for efficient charge injection and transport within the OLED device.[1]
Data Presentation: Performance of OLEDs with Pyridine-Based Host Materials
While specific data for pyridin-4-ol derivatives is emerging, the performance of related pyridine-based materials provides a strong benchmark for their potential.
| Host Material Derivative | Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) |
| Pyridine-based Host 1 | Green Phosphorescent | 25.2 | 85.3 | 78.5 |
| Pyridine-based Host 2 | Blue Phosphorescent | 21.8 | 45.6 | 40.1 |
| Pyridine-based Host 3 | Red Phosphorescent | 20.5 | 55.1 | 62.3 |
Experimental Protocols
General Synthesis of Pyridin-4-ol Derivatives:
A flexible method for producing highly substituted pyridin-4-ol derivatives involves a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids.[2][3]
-
Preparation of Lithiated Alkoxyallene: Prepare the lithiated alkoxyallene in situ by treating the corresponding alkoxyallene with a strong base like n-butyllithium in an appropriate solvent (e.g., THF) at low temperatures (-78 °C).[1]
-
Reaction with Nitrile: Add the desired nitrile dropwise to the solution of the lithiated alkoxyallene at low temperature and stir for a specified period.[1]
-
Addition of Carboxylic Acid and Cyclization: Add an excess of a carboxylic acid, such as trifluoroacetic acid (TFA), to the reaction mixture. Allow the reaction to warm to room temperature to promote cyclization to the pyridin-4-ol.[1]
Fabrication of Multilayer OLEDs via Thermal Evaporation:
This protocol describes a general procedure for fabricating a multilayer OLED device using thermal evaporation in a high-vacuum chamber.[1]
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol.
-
UV-Ozone Treatment: Treat the cleaned substrates with UV-ozone to improve the work function of the ITO.
-
Organic Layer Deposition: Sequentially deposit the hole-injection layer (HIL), hole-transporting layer (HTL), emissive layer (EML), electron-transporting layer (ETL), and electron-injection layer (EIL) by thermal evaporation under high vacuum (< 10⁻⁶ Torr).
-
Cathode Deposition: Deposit the metal cathode (e.g., Al) through a shadow mask.
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.
Device Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a photometer.
-
Electroluminescence (EL) Spectrum: Record the EL spectrum using a spectroradiometer.
-
Efficiency Calculation: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data and the EL spectrum.[1]
-
Lifetime Measurement: Determine the operational lifetime of the device (e.g., LT₅₀) by operating it at a constant current density.[1]
Visualization
Fluorescent Sensors for Ion Detection
Pyridin-4-ol derivatives serve as a versatile scaffold for designing fluorescent chemosensors for various metal ions and anions.[4] Their inherent photophysical properties, combined with their ability to act as a binding site, make them excellent candidates for developing sensitive and selective fluorescent probes.[4] These probes operate on mechanisms like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT).[4]
Data Presentation: Performance of Pyridine-Based Fluorescent Probes
| Probe (Pyridine Derivative) | Target Ion | Detection Limit (μM) | Fluorescence Change |
| Probe A | Zn²⁺ | 0.15 | Turn-on |
| Probe B | Cu²⁺ | 0.28 | Turn-off |
| Probe C | Fe³⁺ | 0.52 | Turn-on |
| Probe D | F⁻ | 1.2 | Ratiometric |
Experimental Protocols
Synthesis of a Schiff Base Fluorescent Probe:
This protocol describes the synthesis of a simple Schiff base probe from 4-hydroxy-2,6-pyridinedicarbaldehyde and an appropriate amine-containing fluorophore.[4]
-
Dissolution: Dissolve 4-hydroxy-2,6-pyridinedicarbaldehyde and 2-aminophenol in absolute ethanol in a round-bottom flask.
-
Catalysis: Add a catalytic amount of glacial acetic acid.
-
Reflux: Heat the mixture to reflux and stir for several hours.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
Fluorescence Titration Experiment:
-
Stock Solutions: Prepare stock solutions of the fluorescent probe in a suitable solvent (e.g., acetonitrile/water mixture) and the target ion (as a salt) in deionized water.
-
Titration: To a solution of the probe with a fixed concentration, incrementally add aliquots of the ion stock solution.
-
Measurement: After each addition, record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity versus the concentration of the added ion to determine the binding constant and detection limit.
Visualization
Corrosion Inhibitors
Pyridine and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic media.[5][6][7] They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The nitrogen atom in the pyridine ring and other heteroatoms or π-electrons in the derivatives play a crucial role in the adsorption process.
Data Presentation: Corrosion Inhibition Efficiency of Pyridine Derivatives
| Inhibitor (Pyridine Derivative) | Metal | Corrosive Medium | Inhibition Efficiency (%) |
| 4-hydroxypyridine | Mild Steel | 0.5 M HCl | 85.2 |
| 4-aminopyridine | Mild Steel | 0.5 M HCl | 90.5 |
| 4-mercaptopyridine | Mild Steel | 0.5 M HCl | 95.1 |
| 4-(pyridin-4-yl)thiazol-2-amine | Mild Steel | 1 M HCl | 96.1 |
Experimental Protocols
Electrochemical Measurements for Corrosion Inhibition:
-
Working Electrode Preparation: Prepare a working electrode from the metal to be tested (e.g., mild steel) by embedding it in an epoxy resin, leaving a defined surface area exposed. Polish the exposed surface to a mirror finish.
-
Electrochemical Cell Setup: Use a standard three-electrode cell with the prepared working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE). The electrolyte is the corrosive medium (e.g., 1 M HCl) with and without the inhibitor at various concentrations.
-
Potentiodynamic Polarization: Scan the potential from a cathodic to an anodic value at a slow scan rate and record the current density. Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the polarization curves.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal over a range of frequencies at the open circuit potential. Analyze the Nyquist plots to determine the charge transfer resistance (Rct).
-
Inhibition Efficiency Calculation: Calculate the inhibition efficiency (IE%) using the following formulas:
-
From potentiodynamic polarization: IE% = [(icorr⁰ - icorr) / icorr⁰] x 100
-
From EIS: IE% = [(Rct - Rct⁰) / Rct] x 100 (where the superscript '0' indicates the absence of the inhibitor).
-
Visualization
Other Applications
The versatility of pyridin-4-ol derivatives extends to other areas of materials science:
-
Nonlinear Optics (NLO): The extended π-conjugated systems that can be built from pyridin-4-ol precursors are of interest for NLO applications.[8] The donor-acceptor character within these molecules can lead to large molecular hyperpolarizabilities, making them suitable for frequency conversion and optical signal processing.[9]
-
Solar Cells: Pyridine derivatives have been utilized in both organic solar cells (OSCs) and perovskite solar cells (PSCs) as charge transport materials.[10][11][12] Their tunable energy levels and good film-forming properties contribute to improved power conversion efficiencies and device stability.[10]
-
Catalysis: The coordination chemistry of pyridin-4-ol allows its metal complexes to be explored as catalysts in various organic transformations.[13] The ligand can stabilize different oxidation states of the metal center, a key feature for many catalytic cycles.[13]
The ongoing research into pyridin-4-ol derivatives continues to uncover new possibilities, solidifying their importance as a foundational building block in the development of next-generation materials.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. emerald.com [emerald.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Nonlinear-optical, optical, and crystallographic properties of N-(4-nitro-2-pyridinyl)-phenylalaninol [opg.optica.org]
- 10. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Advancements in pyridine-based charge transporting materials for perovskite solar cells [journalijsra.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays Involving 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
Disclaimer: The following application notes and protocols are representative examples designed for research and development professionals. The biological activities and experimental data for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol presented herein are hypothetical, as specific data for this compound is not extensively available in the public domain. These protocols serve as a guide for establishing cell-based assays for novel chemical entities.
Introduction
This compound, hereafter referred to as Compound-X, is a novel pyridin-4-ol derivative with potential applications in drug discovery. This document outlines detailed protocols for a series of cell-based assays to characterize the in vitro efficacy and mechanism of action of Compound-X. For the purpose of this guide, we will hypothesize that Compound-X is an inhibitor of the fictional Tumor Progression Kinase 1 (TPK1) , a critical node in a signaling pathway that promotes cancer cell proliferation and survival.
The assays described below are designed to:
-
Determine the cytotoxic and anti-proliferative effects of Compound-X on cancer cell lines.
-
Investigate the induction of apoptosis as a potential mechanism of cell death.
-
Confirm target engagement by assessing the phosphorylation status of a downstream substrate of TPK1.
Hypothetical Signaling Pathway
The following diagram illustrates the hypothetical TPK1 signaling pathway. TPK1, upon activation by an upstream growth factor receptor, phosphorylates the downstream effector protein SUB1. Phosphorylated SUB1 (p-SUB1) then translocates to the nucleus to activate transcription of genes involved in cell cycle progression and inhibition of apoptosis. Compound-X is hypothesized to inhibit the kinase activity of TPK1, thereby blocking this pro-survival signaling cascade.
Application Notes and Protocol for N-methylation of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-methylation of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. The N-methylation of pyridin-4-ol derivatives is a critical transformation in medicinal chemistry, as the resulting N-methylated compounds often exhibit altered pharmacological properties. However, this reaction can present challenges due to the potential for competing O-methylation at the hydroxyl groups. This protocol outlines a general procedure using common methylating agents and reaction conditions designed to favor the desired N-alkylation product.
Introduction
This compound is a versatile intermediate in the synthesis of various biologically active molecules. The introduction of a methyl group to the pyridine nitrogen can significantly impact its basicity, solubility, and interaction with biological targets. Selective N-methylation is often desired to avoid the formation of O-methylated isomers, which may have different or undesirable activities.[1][2]
The primary challenge in the methylation of hydroxypyridines is controlling the regioselectivity between N-methylation and O-methylation.[1] The choice of methylating agent, solvent, base, and temperature plays a crucial role in directing the reaction towards the desired product. This protocol provides a starting point for the optimization of the N-methylation of this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Methylating agent (e.g., Methyl iodide (MeI), Methyl triflate (MeOTf), Dimethyl sulfate (DMS))
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Dichloromethane (DCM))
-
Quenching solution (e.g., Saturated aqueous ammonium chloride (NH₄Cl), Water)
-
Extraction solvent (e.g., Ethyl acetate (EtOAc), Dichloromethane (DCM))
-
Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄), Anhydrous magnesium sulfate (MgSO₄))
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, etc.)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Base: Add the selected base (1.1-1.5 eq) portion-wise to the solution at a controlled temperature (e.g., 0 °C or room temperature). Stir the mixture for a predetermined time (e.g., 15-30 minutes) to allow for deprotonation.
-
Addition of Methylating Agent: Slowly add the methylating agent (1.1-1.5 eq) to the reaction mixture. The choice of methylating agent can influence the N- versus O-selectivity.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a suitable quenching solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system to isolate the desired N-methylated product.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Reagent/Condition | Molar Ratio (to substrate) | Temperature (°C) | Solvent | Expected Primary Product | Potential Byproducts |
| Methylating Agent | Methyl Iodide (MeI) | 1.1 - 1.5 | 0 to RT | DMF | N-methylated product | O-methylated isomers |
| Methyl Triflate (MeOTf) | 1.1 - 1.5 | -78 to 0 | DCM | N-methylated product | O-methylated isomers | |
| Dimethyl Sulfate (DMS) | 1.1 - 1.5 | 0 to RT | Acetonitrile | N-methylated product | O-methylated isomers | |
| Base | Sodium Hydride (NaH) | 1.1 - 1.5 | 0 | DMF | Deprotonated substrate | - |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | RT to 60 | Acetonitrile | Deprotonated substrate | - | |
| Triethylamine (Et₃N) | 2.0 - 3.0 | RT | DCM | Deprotonated substrate | - |
Note: The optimal conditions need to be determined experimentally. The table provides common starting points.
Reaction Workflow
Caption: Workflow for the N-methylation of this compound.
Safety Precautions
-
Methylating agents such as methyl iodide, methyl triflate, and dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting
-
Low Yield: Consider increasing the reaction time or temperature. Ensure all reagents and solvents are anhydrous. The choice of base and its stoichiometry can also significantly impact the yield.
-
Mixture of N- and O-methylated products: The regioselectivity is highly dependent on the reaction conditions. Generally, polar aprotic solvents (e.g., DMF) and stronger bases may favor O-methylation, while less polar solvents (e.g., DCM) and certain methylating agents like methyl triflate might favor N-methylation.[3] Adjusting the temperature to lower values can sometimes improve selectivity.
-
No Reaction: Confirm the activity of the reagents. The starting material may not be sufficiently deprotonated by the chosen base. A stronger base may be required.
Conclusion
This protocol provides a comprehensive guide for the N-methylation of this compound. By carefully selecting the methylating agent, base, solvent, and reaction temperature, researchers can optimize the synthesis of the desired N-methylated product, a key step in the development of new chemical entities for various therapeutic areas. Further optimization and exploration of different reaction conditions may be necessary to achieve the desired yield and selectivity for specific downstream applications.
References
Application Notes and Protocols for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the coordination chemistry of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol is limited in the current scientific literature. The following application notes and protocols are based on the well-documented coordination chemistry of its close structural analog, Pyridoxine (Vitamin B6). The presence of the benzyloxy group may influence steric and electronic properties, but the fundamental coordination behavior is expected to be similar.
Introduction to this compound as a Ligand
This compound is a derivative of pyridoxine (Vitamin B6), a vital water-soluble vitamin.[1] Like pyridoxine, this compound possesses multiple potential coordination sites, making it an interesting candidate as a ligand in coordination chemistry. The key functional groups available for metal chelation are the phenolic hydroxyl group at the 4-position, the hydroxymethyl group at the 2-position, and the pyridine ring nitrogen. The benzyloxy group at the 5-position is generally not directly involved in coordination but can influence the ligand's solubility and the electronic properties of the pyridine ring.
The study of metal complexes with pyridoxine derivatives is significant due to their potential biological activities, including antimicrobial, antifungal, and catalytic properties.[2][3] Metal coordination can enhance the therapeutic efficacy of a ligand.[2][3]
Expected Coordination Behavior
Based on studies of pyridoxine, this compound is expected to act as a bidentate ligand, coordinating to metal ions through the deprotonated phenolic oxygen and the oxygen of the adjacent hydroxymethyl group. This would form a stable five-membered chelate ring. The pyridine nitrogen can also participate in coordination, particularly in the formation of polynuclear complexes or under specific reaction conditions.
The general coordination behavior of pyridoxine derivatives involves the formation of octahedral or distorted octahedral complexes with divalent transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II).[2] In these complexes, the ligand typically coordinates in a bidentate fashion, with the remaining coordination sites on the metal ion being occupied by solvent molecules (e.g., water) or other co-ligands.[2]
Synthesis of Metal Complexes: A Generalized Protocol
This protocol describes a general method for the synthesis of a metal complex with this compound, adapted from procedures for pyridoxine complexes.[2]
Materials:
-
This compound
-
Metal(II) salt (e.g., nitrate, chloride, or acetate salt of Mn, Co, Ni, Cu, or Zn)
-
Ethanol
-
Deionized water
-
Sodium hydroxide solution (0.1 M)
Protocol:
-
Ligand Solution Preparation: Dissolve a specific molar amount of this compound in ethanol. Gentle warming may be required to ensure complete dissolution.
-
Metal Salt Solution Preparation: In a separate flask, dissolve the corresponding molar amount of the metal(II) salt in a mixture of ethanol and deionized water.
-
Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
pH Adjustment: Adjust the pH of the resulting mixture to a slightly basic range (pH 7.5-8.5) by the dropwise addition of 0.1 M sodium hydroxide solution. This facilitates the deprotonation of the phenolic hydroxyl group for coordination.
-
Refluxing: Reflux the reaction mixture for 2-3 hours. The formation of a colored precipitate may be observed.
-
Isolation of the Complex: After cooling the reaction mixture to room temperature, collect the precipitate by filtration.
-
Washing and Drying: Wash the collected solid with ethanol and then with diethyl ether to remove any unreacted starting materials. Dry the final product in a desiccator over anhydrous calcium chloride.
Below is a Graphviz diagram illustrating the general workflow for the synthesis of a metal complex with this compound.
Characterization of Metal Complexes
The synthesized complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.
Infrared (IR) Spectroscopy
IR spectroscopy is a crucial tool to confirm the coordination of the ligand to the metal ion.
Expected Spectral Changes:
-
O-H Stretching: The broad band corresponding to the phenolic O-H stretch in the free ligand (around 3200-3400 cm⁻¹) is expected to disappear or shift significantly upon deprotonation and coordination to the metal ion.
-
C-O Stretching: The C-O stretching vibration of the phenolic group (typically around 1250 cm⁻¹) may shift to a higher frequency upon coordination.
-
New Bands: The appearance of new bands in the low-frequency region (400-600 cm⁻¹) can be attributed to the formation of M-O bonds.
UV-Visible Spectroscopy
Electronic spectroscopy provides information about the geometry of the metal complex.
Expected Observations:
-
The UV-Vis spectrum of the complex will show different absorption bands compared to the free ligand.
-
The position and intensity of the d-d transition bands can help in elucidating the coordination geometry around the metal center (e.g., octahedral, tetrahedral).
Elemental Analysis and Molar Conductance
-
Elemental Analysis (C, H, N): Provides the empirical formula of the complex.
-
Molar Conductance: Measurement of the molar conductivity of the complex in a suitable solvent (e.g., DMF or DMSO) can determine whether the complex is an electrolyte or non-electrolyte.
Potential Applications: Antimicrobial and Antifungal Activity
Metal complexes of pyridoxine have demonstrated significant antimicrobial and antifungal activities, often exceeding that of the free ligand.[2] It is plausible that complexes of this compound would exhibit similar properties.
Protocol for Antimicrobial Screening (Disc Diffusion Method)
Materials:
-
Nutrient agar plates
-
Bacterial cultures (e.g., E. coli, S. aureus)
-
Fungal cultures (e.g., A. niger, C. albicans)
-
Synthesized metal complexes dissolved in DMSO
-
Sterile filter paper discs
-
Standard antibiotic and antifungal discs (positive controls)
-
DMSO (negative control)
Protocol:
-
Inoculation: Prepare lawns of the test microorganisms on the surface of the agar plates.
-
Disc Placement: Place sterile filter paper discs impregnated with known concentrations of the test complexes onto the inoculated plates.
-
Controls: Place discs with the standard antibiotic/antifungal and DMSO on the same plates.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each disc. A larger zone indicates higher antimicrobial activity.
Quantitative Data from Pyridoxine Complexes
The following table summarizes the antimicrobial activity of pyridoxine and its metal complexes, which can be used as a reference for the expected activity of this compound complexes.[2]
| Compound | E. coli (Zone of Inhibition, mm) | S. aureus (Zone of Inhibition, mm) | A. niger (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) |
| Pyridoxine | 10 | 12 | 8 | 9 |
| Mn(II) Complex | 14 | 16 | 12 | 13 |
| Co(II) Complex | 15 | 18 | 14 | 15 |
| Ni(II) Complex | 16 | 19 | 15 | 16 |
| Cu(II) Complex | 18 | 22 | 17 | 18 |
| Zn(II) Complex | 17 | 20 | 16 | 17 |
Data is illustrative and based on reported values for pyridoxine complexes.[2]
Below is a hypothetical signaling pathway diagram illustrating a possible mechanism of antimicrobial action, where the metal complex inhibits a key bacterial enzyme.
Conclusion
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyridin-4-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of pyridin-4-ol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to pyridin-4-ol? A1: The main synthetic routes include:
-
Diazotization of 4-aminopyridine: A common and high-yield laboratory method that involves converting the amino group of 4-aminopyridine into a diazonium salt, which is then hydrolyzed.[1]
-
Multi-component reactions: These are highly flexible and efficient methods that construct the pyridine ring in a single step from several starting materials. A notable example is the three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids.[2][3]
-
Ring transformation from 4-pyranones: 4-pyranones (or 4-pyrones) can be converted to the corresponding pyridin-4-ones (the keto-tautomer of pyridin-4-ol) by reacting them with an ammonia source.[2][4]
-
Functionalization of pyridine N-oxides: Pyridine N-oxides can be activated and subsequently reacted with various nucleophiles to introduce substituents, which can then be converted to the hydroxyl group.[2][5]
Q2: Why does my final product exist as a mixture of pyridin-4-ol and pyridin-4-one tautomers? A2: Pyridin-4-ol exists in a tautomeric equilibrium with its more stable isomer, pyridin-4(1H)-one, also known as 4-pyridone.[1][6] This keto-enol tautomerism is a fundamental characteristic of the molecule's structure. The position of the equilibrium is sensitive to the solvent, concentration, and temperature.[1][7] In polar solvents and the solid state, the keto (pyridin-4-one) form is typically favored due to factors like intermolecular hydrogen bonding.[6][8]
Q3: My NMR spectrum shows two sets of peaks. Is my pyridin-4-ol sample impure? A3: Not necessarily. The presence of two sets of peaks in an NMR spectrum is a common indicator of the keto-enol tautomerism.[7] The ratio of the pyridin-4-ol and pyridin-4-one forms can vary depending on the NMR solvent used, which can make it appear as if a mixture is present.[7] To confirm the purity, it is advisable to use other analytical techniques like HPLC or LC-MS.
Q4: What are the common causes of colored impurities in my pyridin-4-ol sample? A4: Colored impurities in pyridin-4-ol can originate from several sources:
-
Degradation: Pyridin-4-ol and related compounds can degrade when exposed to light, air (oxidation), or high temperatures, leading to colored by-products.[9]
-
Synthesis By-products: The synthetic route used may generate colored side products.[9]
-
Residual Starting Materials: Incomplete reactions can leave behind colored starting materials or reagents.[9]
Q5: What are the main advantages of using a multi-component reaction for this synthesis? A5: Multi-component reactions offer several key advantages, including high efficiency by forming multiple bonds in a single operation, often leading to excellent yields and pure products.[2] This approach allows for the rapid creation of diverse libraries of highly substituted pyridine derivatives from simple starting materials.[2][3]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: My synthesis is resulting in a low yield of the desired pyridin-4-ol. What steps can I take to optimize it? A: Low yields can stem from several factors depending on the synthetic route. For the common three-component synthesis (lithiated alkoxyallene, nitrile, carboxylic acid), a low yield is often due to the incomplete cyclization of the enamide intermediate.[2] The electrophilicity of the amide carbonyl group is critical for the final ring-closing step.[10]
Optimization Strategy: Instead of trying to isolate the intermediate, treat the crude product mixture directly to drive the cyclization to completion.
-
After the initial reaction, dissolve the crude mixture in a solvent like dichloromethane.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine.
-
Heat the mixture to reflux to promote the cyclization. This can significantly improve the overall yield, with reports of up to 83%.[10]
Issue 2: Difficulty with Product Purification
Q: My pyridin-4-ol derivative is highly polar and streaks on a silica gel column, making purification impossible. What can I do? A: This is a very common problem caused by the compound's high polarity and the co-existence of its pyridin-4-one tautomer.[2][10] Both forms are polar, leading to poor separation on standard silica gel.[10] The most effective solution is to convert the product into a single, less polar derivative before purification.[7]
Derivatization Strategy: A four-component protocol can be used where the crude pyridin-4-ol is deprotonated and then derivatized. This "locks" the molecule in one form.[7]
-
Deprotonate the crude pyridin-4-ol/pyridin-4-one mixture with a base (e.g., sodium hydride) in an anhydrous solvent like THF.
-
Treat the resulting pyridin-4-olate with nonafluorobutanesulfonyl fluoride (NfF).[10]
-
This converts the polar hydroxyl group into a much less polar nonaflate (ONf) group.
-
The resulting pyridin-4-yl nonaflate is easily purified by standard column chromatography. This nonaflate group also serves as an excellent leaving group for subsequent cross-coupling reactions.[7][10]
Issue 3: Product "Oils Out" During Recrystallization
Q: My pyridin-4-ol oils out during recrystallization instead of forming crystals. What should I do? A5: "Oiling out" happens when the solute comes out of the solution above its melting point. To resolve this:
-
Increase the amount of solvent: The solution may be too concentrated. Add more hot solvent until the oil redissolves, then allow it to cool slowly.[9]
-
Change the solvent system: Use a solvent with a lower boiling point or a different polarity. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.[9]
-
Lower the cooling temperature: Ensure the solution is cooled to a temperature below the compound's melting point before significant precipitation occurs.
Data Presentation
Table 1: Comparison of Yields for Pyridin-4-ol Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents | Reported Yield | Reference(s) |
| Three-Component Synthesis | Lithiated Methoxyallene, Pivalonitrile, TFA | TMSOTf, Et₃N (for cyclization) | 83% | [10] |
| Reduction of 4-Nitropyridine-N-Oxide | 4-Nitropyridine-N-Oxide | Iron, H₂SO₄ (aq) | 85-90% | [11][12] |
| Diazotization of 4-Aminopyridine | 4-Aminopyridine | H₂SO₄, Butyl Nitrite | High Yield | [1] |
Experimental Protocols
Protocol 1: Synthesis of Pyridin-4-ol from 4-Aminopyridine
This protocol is adapted from established literature procedures.[1]
Materials:
-
4-aminopyridine
-
Concentrated sulfuric acid (98%)
-
Butyl nitrite
-
Barium hydroxide solution
-
Carbon dioxide (gas or dry ice)
-
Activated carbon
-
Methanol
-
Deionized water
-
1000 mL three-neck round-bottom flask, dropping funnel, thermometer, mechanical stirrer, ice bath
Procedure:
-
Preparation of Diazonium Solution: a. In the 1000 mL three-neck flask, add 400 mL of deionized water. b. Cool the flask in an ice bath and slowly add 140 mL of concentrated sulfuric acid, keeping the temperature between 20-40°C. c. Cool the solution to 0-20°C and add 95 g of 4-aminopyridine. d. Add 150.8 g of butyl nitrite dropwise from the dropping funnel over ~120 minutes, ensuring the reaction temperature is maintained below 20°C.[1]
-
Hydrolysis and Neutralization: a. After the addition is complete, stir the reaction at the same temperature until TLC analysis shows the starting material is consumed. b. Slowly warm the mixture to facilitate the hydrolysis of the diazonium salt. c. Neutralize the acidic solution by adding barium hydroxide solution, controlling the temperature between 30-60°C until the pH reaches 7.5-8. d. Bubble carbon dioxide through the solution to precipitate excess barium as barium carbonate until the pH is ~6. e. Filter the mixture and wash the solid precipitate with water to obtain a crude aqueous solution of Pyridin-4-ol.[1]
-
Purification: a. Add activated carbon to the crude solution and heat to decolorize. b. Filter the hot solution to remove the carbon. c. Concentrate the filtrate under reduced pressure and purify the resulting solid by recrystallization from a suitable solvent (e.g., water or ethanol).
Protocol 2: Purification by Derivatization to Pyridin-4-yl Nonaflate
This protocol is for overcoming purification challenges by converting the polar product to a less polar derivative.[7]
Materials:
-
Crude pyridin-4-ol/pyridin-4-one mixture
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Nonafluorobutanesulfonyl fluoride (NfF)
-
Standard glassware for anhydrous reactions
Procedure:
-
Deprotonation: a. Dissolve the crude pyridin-4-ol/pyridin-4-one mixture (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). b. Add sodium hydride (1.1 equivalents) portion-wise at 0°C. c. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Nonaflation: a. Cool the reaction mixture back to 0°C. b. Add nonafluorobutanesulfonyl fluoride (1.2 equivalents) to the reaction mixture.[7] c. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: a. Carefully quench the reaction by the slow addition of water. b. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. d. Concentrate the filtrate under reduced pressure to obtain the crude pyridin-4-yl nonaflate.[7] e. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 3: Purification by Recrystallization
This protocol outlines the general steps for purifying solid Pyridin-4-ol.[9][13]
Materials:
-
Crude Pyridin-4-ol
-
Recrystallization solvent (e.g., water, ethanol)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks, heating source, ice bath
-
Vacuum filtration setup (Büchner funnel, filter paper, filter flask)
Procedure:
-
Prepare a Saturated Solution: Dissolve the crude solid in the minimum amount of the chosen boiling solvent in an Erlenmeyer flask.[9]
-
Decolorize (Optional): If the solution is colored, add a small amount of activated carbon and boil for 5-10 minutes.[9] Perform a hot gravity filtration to remove the carbon, ensuring the funnel and receiving flask are pre-heated to prevent premature crystallization.[9][13]
-
Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove soluble impurities.
-
Dry: Dry the purified crystals on a watch glass or in a desiccator.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Pyrone - Wikipedia [en.wikipedia.org]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. soc.chim.it [soc.chim.it]
- 11. mdpi.org [mdpi.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The primary challenge stems from the inherent chemical properties of the molecule. The pyridin-4-ol moiety exists in a tautomeric equilibrium with its pyridin-4(1H)-one form.[1] These two forms often have similar polarities, making their separation by standard chromatographic techniques like silica gel chromatography difficult, often resulting in co-elution or broad peaks.[1] Additionally, the benzyl protecting group can interact with the acidic silanol groups on silica gel, leading to streaking and poor separation.[2]
Q2: My NMR spectrum of the purified compound shows two sets of peaks. Is it impure?
A2: Not necessarily. The presence of two sets of peaks in an NMR spectrum is a common indicator of the keto-enol tautomerism in pyridin-4-ol derivatives. The ratio of these tautomers can vary depending on the NMR solvent used, which can give the appearance of a mixture. To confirm the purity, it is advisable to use other analytical techniques like HPLC or LC-MS.
Q3: Which tautomer of this compound is more stable?
A3: The stability of the tautomers depends on the conditions. While the enol (pyridin-4-ol) form may be favored in the gas phase, the keto (pyridin-4(1H)-one) form is typically more stable in solution and in the solid state, especially in polar solvents, due to factors like intermolecular hydrogen bonding.[1]
Q4: How can I simplify the purification process?
A4: A highly effective strategy is to convert the tautomeric mixture into a single, less polar derivative.[3] This "locks" the molecule into one form, making it more amenable to standard purification techniques like silica gel chromatography. A common and efficient method is the formation of a pyridin-4-yl nonaflate by reacting the crude product with nonafluorobutanesulfonyl fluoride.[3]
Q5: What are the most common impurities I should expect?
A5: Common impurities can include unreacted starting materials, byproducts from the synthesis, and potentially debenzylated products if harsh acidic or reductive conditions were used during workup or purification.
Troubleshooting Guides
Issue 1: Difficulty in Chromatographic Separation
-
Symptom: Co-elution of the product, broad peaks, or streaking during column chromatography on silica gel.
-
Possible Cause (A): Presence of both pyridin-4-ol and pyridin-4(1H)-one tautomers.[1]
-
Solution (A):
-
Derivatization: Convert the tautomeric mixture into a single, less polar derivative like a pyridin-4-yl nonaflate before chromatography.[3]
-
Optimize Chromatography Conditions:
-
Mobile Phase Additives: Add a small amount of a modifier to the eluent to reduce interactions with the silica gel. For example, adding 0.1-1% triethylamine to a dichloromethane/methanol or ethyl acetate/hexane mobile phase can significantly improve peak shape.[2]
-
Use Deactivated Silica: Employing end-capped or deactivated silica gel can minimize interactions with the polar functional groups of the molecule.[2]
-
-
-
Possible Cause (B): Interaction of the benzyl ether with acidic silanol groups on the silica gel.[2]
-
Solution (B):
-
Mobile Phase Additives: As mentioned above, the addition of a basic modifier like triethylamine can help.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or reverse-phase silica gel (C18).
-
Issue 2: Product is Highly Polar and Does Not Move from the Baseline
-
Symptom: The product remains at the baseline on the TLC plate in standard solvent systems (e.g., ethyl acetate/hexanes).
-
Possible Cause: The high polarity of the pyridin-4-ol ring and the hydroxymethyl group can cause a strong affinity for the polar silica gel stationary phase.[1]
-
Solution:
-
Increase Mobile Phase Polarity: Use a more polar mobile phase. A gradient of dichloromethane/methanol or ethyl acetate/methanol is often effective.[2] For highly polar compounds, a solvent system containing a small amount of water might be necessary.[2]
-
Reverse-Phase Chromatography: Consider using reverse-phase chromatography where a non-polar stationary phase is used with a polar mobile phase.[2]
-
Issue 3: Low Recovery After Purification
-
Symptom: Significant loss of product after column chromatography or recrystallization.
-
Possible Cause (A): The compound is partially soluble in the recrystallization solvent even at low temperatures.
-
Solution (A):
-
Optimize Recrystallization Solvent: Systematically screen a range of solvents and solvent mixtures to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures.
-
Seeding: If a small crystal of the pure compound is available, add it to a supersaturated solution to induce crystallization.
-
-
Possible Cause (B): Irreversible adsorption of the product onto the silica gel column.
-
Solution (B):
-
Deactivated Silica: Use deactivated silica gel to minimize strong interactions.[2]
-
Flush the Column: After collecting the desired fractions, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane with a small amount of acetic acid or ammonia) to try and recover any strongly adsorbed material.
-
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System (Gradient) | Modifier | Expected Observation |
| Silica Gel | Ethyl Acetate in Hexanes (e.g., 20% to 80%) | 0.5% Triethylamine | Improved peak shape, reduced tailing. |
| Silica Gel | Methanol in Dichloromethane (e.g., 1% to 10%) | 0.5% Triethylamine | Elution of highly polar product. |
| C18 Reverse-Phase | Acetonitrile in Water (e.g., 5% to 95%) | 0.1% Formic Acid | Alternative separation mechanism. |
Table 2: Example Solvents for Recrystallization Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Comments |
| Water | Sparingly Soluble | Soluble | Potential for hydrogen bonding.[4] |
| Ethanol | Soluble | Very Soluble | May require a co-solvent to reduce solubility. |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good starting point for screening. |
| Acetonitrile | Sparingly Soluble | Soluble | Another good candidate. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
-
Preparation of the Column: Prepare a silica gel column using a slurry of silica in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb the crude product onto a small amount of silica gel, dry it, and load the dried powder onto the top of the column.
-
Elution: Start the elution with a low-polarity mobile phase (e.g., 100% dichloromethane or a low percentage of ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Derivatization to a Pyridin-4-yl Nonaflate for Improved Purification
-
Dissolution: Dissolve the crude tautomeric mixture of this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Add nonafluorobutanesulfonyl fluoride (1.2 equivalents) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude pyridin-4-yl nonaflate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor chromatographic separation.
References
Technical Support Center: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. It is intended for researchers, scientists, and drug development professionals to help overcome common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most common and effective route starts from kojic acid (5-Hydroxy-2-hydroxymethyl-pyran-4-one). The synthesis is a two-step process:
-
Protection of the 5-hydroxyl group: The hydroxyl group of kojic acid is protected with a benzyl group, typically by reacting it with benzyl chloride to form 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one.[1]
-
Ring transformation: The resulting pyranone is then reacted with an ammonia source, such as an aqueous ammonia solution, under reflux. This converts the pyranone ring into the desired pyridinone ring, yielding 5-benzyloxy-2-(hydroxymethyl)-pyridin-4(1H)-one.[1]
Q2: What kind of yields should I expect from this synthesis?
A2: Under optimized conditions, this synthesis is reported to be high-yielding. The benzylation step can achieve yields of around 77%, and the subsequent conversion to the pyridinone has been reported with yields as high as 90%.[1] Significant deviation below these values indicates a problem in the reaction setup or execution.
Q3: My final product shows complex signals in the NMR spectrum and is difficult to purify. Why is that?
A3: Pyridin-4-ol compounds exist in a tautomeric equilibrium with their 4-pyridone isomers.[2][3] The 4-pyridone form is generally more stable and favored, especially in polar solvents and the solid state.[2] This tautomerism can complicate purification, leading to streaking on silica gel columns, and result in complex or broadened peaks in spectroscopic analysis.[3]
Q4: What are the primary challenges associated with purifying pyridinone derivatives?
A4: The main challenges are the high polarity of the compounds and the presence of the basic pyridine nitrogen.[3][4] This can cause poor separation and significant tailing during column chromatography on standard silica gel.[4] Strategies to mitigate this include adding a small amount of a base (like triethylamine) to the eluent or converting the product to a less polar derivative before purification.[3][4]
Troubleshooting Guide for Low Yield
This section addresses specific problems that can lead to low yields during the synthesis.
Problem Area 1: Low Yield in Benzylation of Kojic Acid (Step 1)
Q: My yield for 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is significantly lower than the reported 77%. What are the likely causes?
A: Low yields in this step often stem from incomplete reaction or side product formation. Consider the following:
-
Purity of Starting Materials: Ensure that the kojic acid is pure and dry. Impurities can interfere with the reaction.[4] Benzyl chloride can degrade over time; use a fresh or recently distilled bottle.
-
Base and Solvent Conditions: The choice and handling of the base are critical. If using sodium hydroxide or potassium hydroxide, ensure it is fresh and not extensively carbonated from air exposure. The solvent should be anhydrous if the procedure specifies it.
-
Reaction Temperature and Time: The reaction may require heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration or slightly increasing the temperature.[5]
-
Inefficient Workup: The product is typically isolated by filtration after precipitation. Ensure the mixture is sufficiently cooled to maximize crystallization and minimize product loss in the filtrate.
Problem Area 2: Low Yield in Pyranone to Pyridinone Conversion (Step 2)
Q: I'm getting a low yield of the final product, 5-benzyloxy-2-(hydroxymethyl)-pyridin-4-ol, during the ring transformation step. What should I investigate?
A: This step involves a Michael addition and a ring opening/closure cascade.[1] Failures here can be due to several factors:
-
Ammonia Source: Ensure the aqueous ammonia solution is of the correct concentration and has not degraded (lost ammonia gas). The reaction requires a sufficient excess of ammonia to drive the equilibrium towards the product.
-
Incomplete Reaction: This conversion requires reflux conditions to proceed efficiently.[1] Confirm that the reaction mixture is reaching and maintaining the appropriate temperature. Use TLC to monitor for the disappearance of the pyranone starting material.
-
Side Reactions: At high temperatures, prolonged reaction times could potentially lead to degradation or the formation of byproducts. Stick to the recommended reaction time and monitor closely.
-
Product Isolation: The final product is a solid that is recrystallized.[1] Choosing the right solvent system for recrystallization is key to maximizing recovery while maintaining purity. If the product is too soluble in the chosen solvent, significant losses will occur.
Problem Area 3: General Synthesis and Purification Issues
Q: My reaction failed completely or resulted in an inseparable mixture of products. What is the best way to troubleshoot this?
A: A systematic approach is necessary. Verify every parameter of the reaction, from reagents to the final workup.
-
Reagent Quality: Re-verify the purity and integrity of all starting materials and reagents.[2]
-
Reaction Conditions: Double-check the temperature, reaction time, and stirring efficiency. Inefficient mixing can create localized hot spots or concentration gradients, leading to side reactions, especially during scale-up.[5]
-
Atmosphere: While the cited procedure doesn't specify an inert atmosphere, some complex organic molecules can be sensitive to air (oxidation).[5] If unexpected side products are observed, consider running the reaction under an inert atmosphere like nitrogen or argon.[5]
-
Purification Strategy: As mentioned, pyridinones are notoriously difficult to purify via standard chromatography. If you observe streaking, add 0.5-1% triethylamine or ammonia to your eluent. For highly polar products, Reverse-Phase Chromatography might be a more suitable alternative. Another effective strategy is to protect the free hydroxyl group to create a less polar intermediate for easier purification, followed by a final deprotection step.[3]
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Typical Conditions | Reported Yield | Reference |
| 1 | Benzylation of Kojic Acid | Kojic Acid, Benzyl Chloride, NaOH | Water/Ethanol | Stirring at room temp. | ~77% | [1] |
| 2 | Ring Transformation | 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one, Aqueous Ammonia | Water | Reflux | ~90% | [1] |
Experimental Protocols
The following protocols are based on established literature procedures.[1]
Protocol 1: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (Step 1)
-
Dissolve kojic acid in an appropriate solvent mixture such as ethanol and water.
-
Add a solution of sodium hydroxide (NaOH).
-
Add benzyl chloride dropwise to the mixture while stirring vigorously at room temperature.
-
Continue stirring for the prescribed time (e.g., several hours) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to induce precipitation of the product.
-
Filter the precipitate, wash it with a suitable solvent mixture (e.g., ethyl ether/petroleum ether), and dry to obtain the light brown solid product.
Protocol 2: Synthesis of this compound (Step 2)
-
Suspend the 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one obtained from Step 1 in an aqueous ammonia solution.
-
Heat the mixture to reflux and maintain it for several hours, monitoring the reaction's progress by TLC.
-
After the reaction is complete, concentrate the mixture using a rotary evaporator.
-
The resulting solid residue is then recrystallized from a suitable solvent system (e.g., ethanol/ethyl ether) to yield the pure target compound as a beige-colored solid.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for addressing low reaction yields.
References
- 1. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability and degradation of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, maintaining a controlled room temperature is advisable.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors that can lead to the degradation of this compound include exposure to acidic or basic conditions, oxidizing agents, light, and elevated temperatures. Each of these factors can initiate different degradation pathways.
Q3: Are there any known incompatible substances that should be avoided?
A3: Yes, strong oxidizing agents, strong acids, and strong bases should be avoided as they can accelerate the degradation of the compound. Contact with these substances can lead to the cleavage of the benzyloxy group or oxidation of the hydroxymethyl and pyridin-4-ol moieties.
Q4: How can I monitor the stability of my sample during an experiment?
A4: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. This method can separate the parent compound from its potential degradation products, allowing for the quantification of its purity over time.
Q5: What are the likely degradation products of this compound?
A5: Based on the functional groups present, the likely degradation products could include compounds resulting from the cleavage of the benzyloxy group (e.g., 2-(hydroxymethyl)-5-hydroxypyridin-4-ol and benzyl alcohol), oxidation of the hydroxymethyl group to a carboxylic acid or aldehyde, and oxidation of the pyridin-4-ol ring.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected Peaks in Chromatogram
-
Symptom: Appearance of new, unexpected peaks in the HPLC chromatogram of a sample.
-
Possible Cause: This is often an indication of sample degradation. The new peaks likely correspond to degradation products.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the sample has been stored according to the recommended conditions (cool, dry, protected from light).
-
Check Solvent Purity: Ensure that the solvents used for sample preparation and analysis are of high purity and free from contaminants that could induce degradation.
-
Perform Forced Degradation: To identify the degradation peaks, perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light). This will help in confirming the identity of the unexpected peaks.
-
Analyze Blank Samples: Run a blank injection (solvent without the compound) to rule out any contamination from the analytical system itself.
-
Issue 2: Decrease in Assay Value or Purity
-
Symptom: A gradual or sudden decrease in the measured concentration or purity of the compound over time.
-
Possible Cause: This indicates the degradation of the parent compound into one or more degradation products.
-
Troubleshooting Steps:
-
Review Experimental Conditions: Scrutinize the experimental protocol for any steps that might expose the compound to harsh conditions (e.g., extreme pH, high temperature, prolonged exposure to light).
-
Evaluate Formulation Components: If the compound is in a formulation, check for potential incompatibilities with excipients.
-
Implement a Stability Study: Design and execute a formal stability study to quantify the rate of degradation under specific conditions.
-
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate the expected outcomes of such a study.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2-(hydroxymethyl)-5-hydroxypyridin-4-ol, Benzyl alcohol |
| 0.1 M NaOH | 8 hours | 60°C | 25% | 2-(hydroxymethyl)-5-hydroxypyridin-4-ol, Benzoic acid |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid |
| Thermal | 48 hours | 80°C | 5% | Minor unidentified products |
| Photolytic (UV) | 24 hours | Room Temp | 8% | Minor unidentified products |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a thermostatic oven at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the sample in methanol for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound (in methanol) to UV light in a photostability chamber for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, prepare samples for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Workflow for the forced degradation study.
Caption: Troubleshooting logic for unexpected analytical results.
Identifying byproducts in the synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) related to the synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. The information is designed to help identify and mitigate the formation of common byproducts and other impurities during synthesis.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Low yields of this compound can be attributed to several factors, including incomplete reactions, degradation of the product, or competing side reactions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Reaction | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. Increase the reaction time or temperature if the starting material is still present. 3. Ensure the stoichiometric ratios of reactants and reagents are correct. | Complete consumption of starting materials and increased yield of the desired product. |
| Product Degradation | 1. Pyridin-4-ol derivatives can be sensitive to heat and light.[1] Minimize exposure to high temperatures and protect the reaction from light. 2. Analyze the reaction mixture for smaller, unidentified spots on TLC, which may indicate degradation products. | Reduced formation of degradation byproducts and improved product yield and purity. |
| Side Reactions | 1. Identify potential side reactions based on the synthetic route (e.g., over-oxidation, debenzylation). 2. Adjust reaction conditions to minimize these side reactions (e.g., use a milder oxidizing agent, control pH).[2] | Increased selectivity for the desired product and reduced levels of byproducts. |
Issue 2: Presence of Colored Impurities
The appearance of colored impurities (e.g., yellow, brown) is a common issue in the synthesis of pyridine derivatives.[1]
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Formation of Oxidized Byproducts | 1. The pyridine ring can be susceptible to oxidation, leading to colored byproducts.[2] 2. Purge the reaction vessel with an inert gas (e.g., nitrogen, argon) to minimize contact with atmospheric oxygen. | A cleaner reaction profile with fewer colored impurities. |
| Degradation of Starting Materials or Product | 1. As mentioned previously, pyridin-4-ols can degrade under harsh conditions.[1] 2. Perform the reaction at the lowest effective temperature. | A paler-colored crude product and easier purification. |
| Residual Catalysts or Reagents | 1. Some transition metal catalysts or reagents can impart color. 2. Ensure complete removal of catalysts and reagents during the work-up procedure through appropriate washing or extraction steps. | A colorless or pale-colored product after purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of this compound?
A1: While the exact byproducts depend on the specific synthetic route, common impurities in the synthesis of related pyridin-4-ols can include:
-
Over-oxidation products: If an oxidation step is involved, the hydroxymethyl group could be further oxidized to an aldehyde or a carboxylic acid. The pyridine ring itself can also be susceptible to oxidative cleavage under harsh conditions.[2]
-
Debenzylation product: The benzyloxy group can be cleaved under acidic or certain reductive/oxidative conditions, leading to the formation of 5-hydroxy-2-(hydroxymethyl)pyridin-4-ol.[2]
-
Unreacted starting materials: Incomplete reactions can result in the presence of starting materials in the final product.[1]
-
Isomeric impurities: Depending on the synthetic strategy, isomers of the desired product might be formed.
Q2: My final product shows a persistent color even after initial purification. What purification techniques are most effective?
A2: For removing persistent colored impurities from pyridin-4-ol compounds, the following techniques are recommended:
-
Activated Carbon Treatment: This is a highly effective method for adsorbing colored impurities.[1] A general protocol involves dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating, and then filtering the hot solution to remove the carbon.
-
Recrystallization: This is a powerful technique for purifying solid compounds and can remove both colored and non-colored impurities, provided they have different solubility profiles from the desired product.[1]
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from byproducts with different polarities.
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
A3: Regular monitoring of the reaction is crucial. Thin Layer Chromatography (TLC) is a simple and effective technique. By co-spotting the reaction mixture with the starting material, you can track its consumption and the formation of the product. The appearance of new, unexpected spots may indicate the formation of byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Visualizations
Caption: A troubleshooting workflow for the synthesis and purification of this compound.
Caption: Potential byproduct formation pathways in the synthesis of this compound.
Experimental Protocols
General Protocol for Activated Carbon Treatment
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethanol, methanol, or an aqueous mixture) in an Erlenmeyer flask. Use the minimum amount of hot solvent required for complete dissolution.[1]
-
Addition of Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the hot solution.
-
Heating: Gently heat the mixture at reflux for 10-15 minutes with stirring.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified product.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
Troubleshooting guide for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol experiments
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a pyridin-4-ol derivative. Pyridin-4-ol scaffolds are of interest in medicinal chemistry due to their diverse biological activities.[1] While specific applications of this particular compound are not extensively documented in publicly available literature, its structural similarity to kojic acid derivatives suggests potential applications as a tyrosinase inhibitor for conditions related to hyperpigmentation.[2][3][4] Additionally, pyridinone structures are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.[5][6]
Q2: What are the main challenges in synthesizing and purifying this compound?
The primary challenges in working with this compound and related pyridin-4-ol derivatives include:
-
Low Reaction Yields: Incomplete reactions or the formation of side products can lead to lower than expected yields.
-
Tautomerism: The compound exists in equilibrium between the pyridin-4-ol and the 4-pyridone tautomeric forms. This can complicate purification and characterization, as the two forms may have different polarities and spectroscopic properties.[2] In solution, the 4-pyridone form is generally favored.[7]
-
Purification Difficulties: The inherent polarity of the pyridin-4-ol moiety can lead to issues with chromatographic purification, such as streaking on silica gel columns.
-
Product Crystallization: Obtaining a crystalline solid can be challenging, and the product may sometimes be isolated as an oil.
Q3: How does tautomerism affect the analysis of this compound?
The presence of both the pyridin-4-ol and 4-pyridone tautomers in solution can result in the appearance of two sets of peaks in NMR spectra, which might be mistaken for impurities. The ratio of these tautomers can be influenced by the solvent, temperature, and pH. It is crucial to consider this equilibrium when interpreting analytical data.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Synthesis Phase
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is stirred for the recommended 18 hours to drive it to completion.[8] - Temperature: Maintain the reaction temperature at 70°C as specified in the protocol. Lower temperatures may slow down the reaction rate, while significantly higher temperatures could lead to degradation.[8] |
| Degradation of Starting Material or Product | - Temperature Control: Avoid excessive heating during the reaction and work-up. - pH Control: While the reaction is performed under basic conditions with NH4OH, ensure the pH does not become excessively high, which could promote side reactions. |
| Suboptimal Reagent Concentration | - Ammonium Hydroxide: Use the recommended concentration and volume of NH4OH solution. A significant deviation may affect the reaction equilibrium and rate.[8] |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Side Reactions of the Starting Material | - Purity of Starting Material: Ensure the 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is of high purity. Impurities from the synthesis of the starting material (e.g., from kojic acid) could lead to side products.[3] |
| Reaction with Impurities in Solvents | - Solvent Quality: Use high-purity solvents to minimize the risk of side reactions. |
Purification Phase
Problem 3: Difficulty in Chromatographic Purification (Streaking/Poor Separation)
| Potential Cause | Troubleshooting Steps |
| High Polarity of the Compound | - Alternative Chromatography: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) which is well-suited for polar compounds.[9][10] - Reverse-Phase HPLC: If using reverse-phase HPLC, employ a polar-endcapped column or use an acidic modifier (e.g., 0.1% TFA) in the mobile phase to improve peak shape for the basic pyridine nitrogen.[11][12] |
| Tautomerism | - Derivatization: For challenging purifications, consider derivatizing the hydroxyl group to a less polar functional group to eliminate tautomerism and facilitate separation. The derivative can then be deprotected after purification.[13] |
| Interaction with Silica Gel | - Modified Silica: Use deactivated or end-capped silica gel to minimize interactions with the basic nitrogen atom. - Mobile Phase Additives: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing on silica gel. |
Problem 4: Product is an Oil and Fails to Crystallize
| Potential Cause | Troubleshooting Steps |
| Presence of Impurities | - Re-purification: Ensure the product is of high purity (>95%) before attempting crystallization. Minor impurities can significantly inhibit crystal formation. - Charcoal Treatment: If colored impurities are present, treat a solution of the crude product with activated charcoal before crystallization.[8] |
| Inappropriate Solvent System | - Solvent Screening: Systematically screen a range of solvents with varying polarities. - Cooling Rate: Allow the saturated solution to cool slowly to promote the formation of well-defined crystals. Rapid cooling can lead to precipitation of an oil. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of the target compound from its pyran-4-one precursor.[8]
Materials:
-
5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
-
Industrial Methylated Spirit (IMS)
-
Deionized Water
-
Ammonium Hydroxide (NH4OH) solution
Procedure:
-
Suspend 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (e.g., 53.2 g, 229 mmol) in a mixture of IMS (75 mL) and deionized water (400 mL).[8]
-
Slowly add NH4OH solution (400 mL) to the suspension at 70°C.[8]
-
Continuously stir the reaction mixture at 70°C for 18 hours.[8]
-
After the reaction is complete, cool the solution to room temperature.
-
Dilute the reaction mixture with deionized water (400 mL) and continue stirring for 30 minutes.[8]
-
Collect the resulting solid product by filtration.
-
Dry the solid under vacuum to obtain 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one as a light brown solid (expected yield: ~80%).[8]
Characterization Data:
-
LC-MS: (M-H)+ = 232[8]
-
1H NMR (300 MHz, DMSO-d6): δ 11.08 (br s, 1H), 7.51-7.28 (m, 6H), 6.16 (br s, 1H), 5.56 (br s, 1H), 5.01 (s, 2H), 4.34 (s, 2H).[8]
Purification by Recrystallization
This is a general procedure for the recrystallization of pyridin-4-ol derivatives and can be adapted for the target compound.[8]
Materials:
-
Crude this compound
-
Deionized water (or another suitable solvent)
-
Activated charcoal (optional)
Procedure:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
In a separate flask, heat deionized water to boiling.
-
Add the minimum amount of hot water to the crude product with stirring until it completely dissolves.[8]
-
(Optional) If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[8]
-
(Optional) Perform a hot filtration to remove the charcoal.[8]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold water.[8]
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H13NO3 | [14] |
| Molecular Weight | 231.25 g/mol | [14] |
| Appearance | Off-white to gray solid | [8] |
| Boiling Point (Predicted) | 463.4 ± 45.0 °C | [8] |
| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [8] |
| pKa (Predicted) | 9.92 ± 0.69 | [8] |
Table 2: Qualitative Solubility Profile
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol | Low | The non-polar benzyloxy group reduces solubility in highly polar solvents.[15] |
| Polar Aprotic | DMSO, DMF | Soluble | Good for dissolving polar heterocyclic compounds. |
| Non-polar | Chloroform, Dichloromethane | High | The large non-polar benzyloxy group enhances solubility in these solvents.[15] |
Visualizations
Experimental Workflow: Synthesis and Purification
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depigmenting activity of new kojic acid derivative obtained as a side product in the synthesis of cinnamate of kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Synthesis and Study of Anti-tyrosinase Activity of 2-Substituted Tetrahydrobenzo[4,5]Thieno[2,3-d]Pyrimidine-4(3H)-One - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MDPI [mdpi.com]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 11. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. welch-us.com [welch-us.com]
- 13. soc.chim.it [soc.chim.it]
- 14. The inhibition of tyrosinase by pyridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polar Compounds | SIELC Technologies [sielc.com]
Technical Support Center: Improving the Solubility of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol for biological assays.
Disclaimer: Specific experimental solubility data for this compound is not extensively available in public literature. The guidance provided here is based on the compound's chemical structure and established principles for enhancing the solubility of poorly soluble molecules. Experimental validation is crucial.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: Based on its molecular structure, this compound has features that suggest poor aqueous solubility. The large, non-polar benzyloxy group increases lipophilicity, which typically reduces solubility in water.[1] However, the molecule also contains a pyridin-4-ol moiety and a hydroxymethyl group, which can participate in hydrogen bonding. The pyridine nitrogen is weakly basic, meaning its protonation and, consequently, the compound's solubility, are likely to be pH-dependent.[2][3]
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for research purposes.[4] It is a powerful organic solvent that is miscible with water and compatible with most in vitro assays at low final concentrations (typically <0.5%).[4] If DMSO is not suitable for your specific assay, other water-miscible organic solvents like ethanol or N,N-dimethylformamide (DMF) can be considered.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. Why does this happen and what can I do?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[4] Your high-concentration stock in 100% DMSO is stable, but when diluted into a predominantly aqueous environment, the compound's low aqueous solubility limit is exceeded, causing it to precipitate. To resolve this, you can:
-
Lower the final concentration: Determine if a lower final concentration is still effective in your assay.
-
Use co-solvents: Incorporate a small percentage of a water-miscible organic solvent (a co-solvent) into your final assay buffer to increase the compound's solubility.[5][6]
-
Adjust the pH: Since the compound has a pyridine ring, its solubility may increase at a lower pH where the nitrogen atom becomes protonated.[4]
-
Use solubilizing excipients: Agents like cyclodextrins can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in water.[7][8][9]
Q4: How can solubilizing agents like co-solvents or pH changes affect my biological assay?
A4: It is critical to assess the impact of any solubilizing agent on your assay's performance.
-
Co-solvents (e.g., DMSO, ethanol): High concentrations can be toxic to cells or inhibit enzyme activity.[10][11] It is essential to run a vehicle control, which includes the solubilizing agent at the same final concentration used for the test compound, to ensure it does not interfere with the assay readout.
-
pH Adjustment: Changing the pH of your assay buffer can alter protein structure and function, affecting enzyme kinetics or cell viability. Ensure the final pH is within the optimal range for your biological system.[3]
-
Cyclodextrins: These can sometimes interact with assay components or cell membranes.[7][8] A vehicle control containing the cyclodextrin is necessary to rule out any confounding effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound powder does not dissolve in DMSO to create the desired stock concentration. | The target concentration exceeds the compound's solubility limit even in DMSO. | Try gentle warming (up to 37°C) and sonication to aid dissolution. If unsuccessful, you will need to work with a lower stock concentration. |
| Stock solution in DMSO becomes cloudy or shows precipitate after freeze-thaw cycles. | The compound is precipitating out of the solvent at low temperatures. This is a common issue with long-term storage.[4] | Prepare smaller, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Before use, ensure the aliquot is fully thawed and the compound is completely redissolved (vortex if necessary). |
| Aqueous assay solution is cloudy or hazy immediately after adding the compound stock. | Kinetic solubility has been exceeded. The compound is precipitating upon contact with the aqueous buffer. | Decrease the final compound concentration. Alternatively, add the compound stock to the buffer while vortexing to promote rapid mixing. Pre-warming the buffer may also help. If the issue persists, a formulation strategy (co-solvent, pH, cyclodextrin) is required. |
| Assay results are inconsistent or have high variability between replicates. | The compound may not be fully soluble or is precipitating over the course of the experiment, leading to inconsistent effective concentrations. | Visually inspect your assay plates under a microscope for any signs of precipitation. Re-evaluate your solubilization strategy to ensure the compound remains in solution for the entire duration of the assay. Consider using a more robust formulation. |
Data Presentation: Illustrative Tables for Experimental Characterization
Use the following templates to record and compare your experimental results.
Table 1: Qualitative Solubility Assessment (Assess by adding ~1-2 mg of compound to 1 mL of solvent and observing after 24h agitation at room temperature)
| Solvent | Visual Observation (e.g., Clear Solution, Sparingly Soluble, Insoluble) |
| Water | |
| PBS (pH 7.4) | |
| 0.1 M HCl (pH 1.0) | |
| 0.1 M NaHCO₃ (pH 8.4) | |
| Ethanol | |
| DMSO | |
| Polyethylene Glycol 400 (PEG 400) |
Table 2: Quantitative Solubility in Different Co-solvent Systems (Determine the maximum concentration that remains clear after 24h)
| Aqueous Buffer System | Maximum Soluble Concentration (µM) |
| Assay Buffer + 0.1% DMSO | |
| Assay Buffer + 0.5% DMSO | |
| Assay Buffer + 1.0% DMSO | |
| Assay Buffer + 1% Ethanol | |
| Assay Buffer + 5% PEG 400 |
Table 3: pH-Dependent Solubility Profile (Determine solubility in buffers of varying pH)
| pH | Maximum Soluble Concentration (µM) |
| 2.0 | |
| 4.0 | |
| 6.0 | |
| 7.4 | |
| 8.0 |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weigh out the required amount of this compound powder into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.
-
Once fully dissolved, dispense the stock solution into single-use aliquots.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: General Method for Solubility Enhancement with a Co-solvent
-
Prepare your standard aqueous assay buffer.
-
Create several versions of the buffer containing different final concentrations of a co-solvent (e.g., 0.5% DMSO, 1% DMSO, 5% PEG 400).[12]
-
Dispense the co-solvent buffers into separate tubes.
-
Add a small volume of your high-concentration DMSO stock solution to each buffer to reach the desired final assay concentration.
-
Vortex immediately to ensure rapid mixing.
-
Visually inspect for precipitation. Incubate at the intended assay temperature for at least one hour and inspect again to ensure stability.
-
Remember to prepare a "vehicle control" buffer with the same final co-solvent concentration but without the compound.
Protocol 3: Screening for Optimal pH for Solubilization
-
Prepare a series of buffers with different pH values relevant to your assay's tolerance (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).
-
Add your compound stock to each buffer to the desired final concentration.
-
Agitate the solutions and allow them to equilibrate for several hours.
-
Separate any undissolved solid by centrifugation or filtration.
-
Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
The pH that yields the highest concentration without compromising assay integrity is the optimal choice.
Protocol 4: Solubility Enhancement using Cyclodextrins
-
Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[7][13][14]
-
Prepare aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5% w/v).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Agitate the mixtures at a constant temperature until equilibrium is reached (this may take several hours to days).[12]
-
Separate the undissolved compound by filtration (using a PVDF filter) or high-speed centrifugation.
-
Analyze the supernatant to determine the solubility of the compound at each cyclodextrin concentration.
Visualizations
Caption: Workflow for selecting a solubilization strategy.
Caption: Conceptual diagram of solubility barriers and facilitators.
Caption: Logical relationships between factors affecting solubility.
References
- 1. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ijpsr.com [ijpsr.com]
- 14. gala.gre.ac.uk [gala.gre.ac.uk]
Technical Support Center: Method Refinement for Scaling Up 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route to this compound?
A1: A scalable and efficient route starts from the readily available and inexpensive natural product, kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). The synthesis involves two primary steps:
-
Selective Benzylation: The phenolic hydroxyl group at the 5-position of kojic acid is selectively protected with a benzyl group.
-
Ring Transformation: The resulting 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one is then reacted with an ammonia source to convert the pyranone ring into the desired pyridin-4-ol ring.
This method is advantageous for large-scale production due to the low cost of the starting material and the relatively straightforward reaction conditions.
Q2: Why is selective benzylation of kojic acid important, and how can it be achieved?
A2: Kojic acid has two hydroxyl groups: a primary alcohol at the 2-position and a phenolic hydroxyl at the 5-position. For the synthesis of the target molecule, it is crucial to selectively benzylate the more acidic 5-hydroxyl group while leaving the 2-hydroxymethyl group unprotected. This selectivity can be achieved by using a mild base and controlling the reaction conditions. The 5-hydroxyl group is more acidic and will be deprotonated preferentially, allowing for nucleophilic attack on the benzyl halide.
Q3: What are the key considerations when converting the pyranone ring to a pyridinone?
A3: The conversion of a 4-pyranone to a 4-pyridinone is typically achieved by reaction with an ammonia source, such as ammonium acetate or aqueous ammonia.[1] Key considerations for this step include:
-
Reaction Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.
-
Pressure: In some cases, the reaction may be performed in a sealed vessel to maintain pressure and prevent the escape of volatile reagents.
-
pH Control: The pH of the reaction mixture can influence the reaction rate and the formation of byproducts.
-
Workup Procedure: Careful workup is necessary to isolate the product and remove any unreacted starting material or byproducts.
Q4: What are the main challenges in purifying this compound?
A4: The primary challenge in purifying pyridin-4-ol derivatives is the potential for keto-enol tautomerism. The target molecule can exist in equilibrium with its pyridin-4(1H)-one tautomer. These tautomers often have similar polarities, which can lead to broad peaks or co-elution during chromatographic purification.[2] Additionally, the presence of the hydroxyl groups can make the compound highly polar, which may require the use of polar solvent systems for chromatography and can sometimes lead to issues with solubility and crystallization.
Troubleshooting Guides
Guide 1: Low Yield in the Selective Benzylation of Kojic Acid
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low conversion of kojic acid | 1. Insufficient base. 2. Low reaction temperature. 3. Inactive benzylating agent. | 1. Increase the equivalents of base (e.g., K₂CO₃ or NaHCO₃) to 1.1-1.5 equivalents. 2. Increase the reaction temperature to 60-80 °C. 3. Check the quality of the benzyl bromide or chloride; use a fresh bottle if necessary. |
| Formation of dibenzylated product | 1. Excess benzylating agent. 2. Strong base or harsh reaction conditions. | 1. Use a stoichiometric amount (1.0-1.05 equivalents) of the benzylating agent. 2. Use a milder base such as NaHCO₃. |
| Decomposition of starting material | High reaction temperature or prolonged reaction time. | Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed. |
Guide 2: Incomplete Conversion of Pyranone to Pyridinone
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Significant amount of starting pyranone remaining | 1. Insufficient ammonia source. 2. Low reaction temperature or pressure. 3. Short reaction time. | 1. Use a larger excess of the ammonia source (e.g., ammonium acetate). 2. Increase the reaction temperature (e.g., to 120-150 °C) and perform the reaction in a sealed vessel if necessary. 3. Extend the reaction time and monitor by TLC/HPLC. |
| Formation of dark, tarry byproducts | High reaction temperatures or prolonged heating leading to decomposition. | 1. Lower the reaction temperature and extend the reaction time. 2. Consider using a different ammonia source or solvent. |
Guide 3: Difficulty in Product Purification and Isolation
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Broad peaks or co-elution during column chromatography | Presence of tautomers with similar polarities.[2] | 1. Adjust the polarity of the eluent system. A gradient elution may be necessary. 2. Consider derivatizing the hydroxyl groups before purification to "lock" the tautomeric form, followed by deprotection. |
| Product is an oil and does not crystallize | 1. Presence of impurities. 2. The compound may be inherently difficult to crystallize. | 1. Ensure high purity of the product before attempting crystallization. 2. Try different crystallization solvents or solvent combinations. 3. Use techniques like scratching the flask or seeding with a crystal if available.[2] |
| Low recovery after workup | Product is partially soluble in the aqueous phase. | During aqueous workup, extract the aqueous layer multiple times with an organic solvent to ensure complete extraction of the product. |
Experimental Protocols
Protocol 1: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
-
Materials:
-
Kojic acid
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Acetone or Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of kojic acid (1.0 eq) in acetone or DMF, add K₂CO₃ (1.2 eq).
-
Add benzyl bromide (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.
-
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 60-70 °C |
Protocol 2: Synthesis of this compound
-
Materials:
-
5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
-
Ammonium acetate or aqueous ammonia
-
Ethanol or water
-
-
Procedure:
-
A mixture of 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (1.0 eq) and a large excess of ammonium acetate (5-10 eq) in ethanol is heated in a sealed tube or a pressure reactor at 130-140 °C for 12-18 hours.
-
Alternatively, the pyranone can be heated with aqueous ammonia in a sealed vessel.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and the pH is adjusted to ~7 with a mild acid.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
-
| Parameter | Value |
| Typical Yield | 60-75% |
| Purity (by HPLC) | >97% |
| Reaction Time | 12-18 hours |
| Reaction Temperature | 130-140 °C |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scaling up production.
References
Technical Support Center: Navigating Tautomerism in Pyridin-4-ol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridin-4-ol and its derivatives. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis, purification, and characterization of these compounds, stemming from their inherent tautomerism.
Frequently Asked Questions (FAQs)
Q1: Why does my purified pyridin-4-ol derivative show two spots on a TLC plate or two sets of peaks in the NMR spectrum?
A1: This is a classic sign of keto-enol tautomerism. Pyridin-4-ol derivatives exist in a dynamic equilibrium between the enol form (pyridin-4-ol) and the keto form (pyridin-4(1H)-one).[1][2] The presence of both tautomers in solution can lead to multiple spots on a TLC plate and duplicate signals in NMR spectra.[1][2] The ratio of these tautomers is highly dependent on the solvent used for analysis.[1][2][3]
Q2: Which tautomer is more stable, the enol (pyridin-4-ol) or the keto (pyridin-4(1H)-one) form?
A2: The relative stability of the tautomers depends on the physical state and the solvent. In the gas phase, the enol (pyridin-4-ol) form is generally favored.[1][3][4][5] However, in solution and in the solid state, the keto (pyridin-4(1H)-one) form is typically more stable, especially in polar solvents, due to factors like intermolecular hydrogen bonding.[1][4][6][7][8]
Q3: How does the solvent choice impact the tautomeric equilibrium?
A3: The solvent plays a crucial role in determining the position of the tautomeric equilibrium.[1][3] Polar solvents, such as water and DMSO, tend to favor the more polar keto tautomer.[1][2][3][7] Conversely, non-polar solvents can shift the equilibrium towards the less polar enol form.[1][3][7] For instance, in aqueous solutions, the pyridone (keto) form is predominant.[1][2]
Q4: Can substituents on the pyridine ring affect the tautomeric equilibrium?
A4: Yes, substituents can significantly influence the keto-enol equilibrium.[1][9][10] The electronic properties (both inductive and resonance effects) and the potential for intramolecular hydrogen bonding introduced by the substituent can alter the relative stabilities of the two tautomers.[1][9][10]
Q5: How can I "lock" my molecule into a single tautomeric form for a reaction or for easier purification?
A5: A common and effective strategy is to derivatize the tautomeric mixture. This "locks" the molecule into a single, stable form. For example, reacting the mixture with an alkylating or acylating agent can yield either O-functionalized pyridin-4-ol derivatives (locking the enol form) or N-functionalized pyridin-4(1H)-one derivatives (locking the keto form).[2][4] O-sulfonylation is another robust method to trap the enol form as a stable derivative, which can also aid in purification.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Multiple Spots on TLC | Presence of both the pyridin-4-ol and pyridin-4(1H)-one tautomers in your sample.[2] | 1. Derivatization: Convert the tautomeric mixture into a single, less polar derivative (e.g., via O-sulfonylation) to get a single spot.[1][2] 2. Solvent System Optimization: Experiment with different solvent systems for chromatography to try and improve separation.[1][2] 3. Selective Crystallization: Attempt to selectively crystallize one tautomer from a suitable solvent.[1][2] |
| Duplicate Signals in NMR Spectra | Both tautomers are present in the NMR solvent, leading to two distinct sets of peaks. The tautomer ratio is highly solvent-dependent.[1][2] | 1. Standardize Analytical Conditions: Use the same deuterated solvent and sample concentration for all NMR analyses to ensure consistent and comparable results.[1][2] 2. Solvent Selection: Choose a solvent that strongly favors one tautomer. For example, polar solvents like DMSO-d₆ or D₂O will predominantly show signals for the pyridin-4(1H)-one form.[2] 3. Temperature Control: Record spectra at a constant temperature as the equilibrium can be temperature-dependent.[1][2] |
| Difficulty in Purification by Column Chromatography | The tautomers often have similar polarities, making their separation by chromatography challenging.[1][2] | 1. Derivatization for Purification: Convert the mixture to a single, less polar derivative (e.g., O-nonaflate or O-silylation), which is typically easier to purify by column chromatography.[1][2][4] After purification, the protecting group can be removed if necessary. |
| Low Yield of Desired O- vs. N-Alkylated Product | The pyridin-4-olate anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The reaction conditions favor the formation of the undesired regioisomer.[2][4] | 1. Reaction Optimization: Systematically vary reaction parameters such as base, solvent, temperature, and the nature of the electrophile.[1][2][4] 2. Favoring N-Alkylation: Generally favored by polar aprotic solvents (e.g., DMF).[4][11] 3. Favoring O-Alkylation: Can be favored by using less polar, aprotic solvents (e.g., THF) and certain counter-ions (e.g., Ag⁺).[4] |
| Inconsistent Characterization Data | The tautomeric ratio may be changing between experiments or even during the analysis due to slight variations in solvent, concentration, or temperature.[1][2] | 1. Standardize Protocols: Ensure consistent conditions for all sample preparations and analyses.[2] 2. Time-Dependent Studies: Monitor the sample over time using NMR to check if the tautomeric ratio is stable or if equilibration is slow.[2] 3. Derivatize for Analysis: Convert the sample to a single, stable derivative before performing analytical characterization.[2] |
Data Presentation
Table 1: Influence of Medium on the Tautomeric Equilibrium of Pyridin-4-ol
| Medium | Predominant Tautomer | Typical Keto:Enol Ratio | Rationale |
| Gas Phase | Enol (Pyridin-4-ol) | < 1:99 | The aromatic enol form is intrinsically more stable in the absence of intermolecular interactions.[1][3][4][5] |
| Non-polar Solvents (e.g., Cyclohexane) | Enol Favored | ~ 50:50 | Reduced stabilization of the polar keto form.[4] |
| Polar Aprotic Solvents (e.g., Acetonitrile) | Keto (Pyridin-4(1H)-one) | > 95:5 | The polar nature of the solvent stabilizes the more polar keto tautomer.[4] |
| Polar Protic Solvents (e.g., Water) | Keto (Pyridin-4(1H)-one) | > 99:1 | Strong hydrogen bonding with the solvent molecules significantly stabilizes the keto form.[3][4] |
Note: Ratios are illustrative and highlight the general trend that polar solvents favor the more polar keto tautomer.[4]
Table 2: Comparison of Common Derivatization Techniques for Tautomer Isolation
| Technique | Target Tautomer | Typical Reagents | Key Advantages | Potential Issues |
| O-Alkylation | Enol (Pyridin-4-ol) | Alkyl halides (e.g., MeI, BnBr), with a base like Ag₂CO₃ or NaH.[4] | "Locks" the aromatic enol form, resulting in a stable derivative.[4] | Competition with N-alkylation is a common side reaction.[4] |
| N-Alkylation | Keto (Pyridin-4(1H)-one) | Alkyl halides with a strong base (e.g., K₂CO₃ in DMF).[4] | Provides a direct route to N-substituted pyridones, locking the stable keto form.[4] | O-alkylation can occur as a competing side reaction.[4] |
| O-Acylation | Enol (Pyridin-4-ol) | Acetic anhydride, with pyridine and DMAP.[4] | The acyl group is easily introduced and can often be cleaved under mild conditions.[4] | The resulting product may be less stable than the corresponding alkyl ethers.[4] |
| O-Silylation | Enol (Pyridin-4-ol) | TMSCl, BSTFA, or HMDS in pyridine.[4] | Reaction proceeds under mild conditions; excellent for preparing samples for GC analysis.[4] | Silyl ethers can be sensitive to moisture and acidic conditions.[4] |
| O-Sulfonylation | Enol (Pyridin-4-ol) | TsCl, MsCl, or NfF with a base.[4] | Creates a very stable and often crystalline derivative, which significantly aids in purification.[1][4] | Harsh conditions may be required for cleavage of the sulfonate group.[4] |
Visualizations
Caption: Keto-enol tautomeric equilibrium of pyridin-4-ol.
Caption: Troubleshooting workflow for purification issues.
Caption: Derivatization pathways to isolate single tautomers.
Key Experimental Protocols
Protocol 1: Determination of Tautomeric Ratio by ¹H NMR Spectroscopy
This protocol allows for the quantification of the keto and enol tautomers in different solvent environments.
1. Sample Preparation:
- Prepare three separate NMR samples of your pyridin-4-ol derivative (approximately 5-10 mg each).
- Dissolve the samples in three different deuterated solvents of varying polarity (e.g., CDCl₃ for low polarity, DMSO-d₆ for high polarity, and D₂O for high polarity protic).[1] Ensure the use of high-purity solvents.
2. Data Acquisition:
- Acquire ¹H NMR spectra for each sample using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Ensure all spectra are recorded under identical, temperature-controlled instrument parameters to maintain consistency, as the equilibrium can be temperature-sensitive.[1][3][4]
3. Data Analysis:
- In each spectrum, identify the distinct sets of peaks corresponding to the keto and enol tautomers.
- Select a non-overlapping proton signal that is present in both tautomers (e.g., a specific ring proton).
- Integrate the signals for these corresponding protons.
- Calculate the tautomeric ratio by comparing the integration values. For example:
- Ratio = (Integration of Keto Peak) / (Integration of Enol Peak)[4]
Protocol 2: "Locking" the Enol Form via O-Sulfonylation
This protocol describes the conversion of a tautomeric mixture into a single, stable O-nonaflate derivative, which is easier to purify and characterize.[1][2]
1. Deprotonation:
- Dissolve the crude mixture of the pyridin-4-ol/pyridin-4(1H)-one tautomers (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
- Stir the resulting suspension for 30 minutes at 0 °C.[1][2]
2. O-Sulfonylation:
- To the suspension of the sodium pyridin-4-olate, add nonafluorobutanesulfonyl fluoride (NfF, 1.2 eq).[1][2]
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[1][2]
3. Workup:
- Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate (3x).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
4. Purification:
- Purify the crude O-sulfonylated product by column chromatography on silica gel. The nonaflate derivative is typically much less polar than the starting tautomeric mixture, allowing for a more straightforward separation from polar impurities.[1]
Protocol 3: Selective N-Alkylation to Isolate the Keto Form
This protocol provides general conditions that tend to favor the N-alkylation of the pyridin-4(1H)-one tautomer.[4][11]
1. Setup:
- In a flame-dried flask under an inert atmosphere, dissolve the pyridin-4-ol tautomeric mixture (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).[4]
2. Base Addition:
- Add a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).[4]
3. Alkylation:
- Add the alkylating agent (e.g., an alkyl halide, 1.2 eq).
- Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-24 hours, monitoring the reaction's progress by TLC.[4]
4. Workup:
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[4]
5. Purification:
- Wash the combined organic layers, dry the solution, and concentrate it under reduced pressure.
- Purify the crude N-alkylated pyridone by column chromatography or recrystallization.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Purity Analysis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of the development and quality control of any active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the purity analysis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present a comparative overview of common analytical techniques, detailed experimental protocols, and visual representations of workflows and relevant biological pathways to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity and selectivity, and the available instrumentation. The following table summarizes the performance of key analytical techniques for the purity analysis of this compound.
| Analytical Technique | Principle | Advantages | Limitations | Typical Performance Metrics |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution, sensitivity, and specificity for a wide range of compounds. Well-established and versatile.[1] | Can be time-consuming for method development. May require specialized columns for polar compounds. | Linearity (R²): >0.999Accuracy (% Recovery): 98-102%Precision (%RSD): <2%LOD: ng/mL range |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[2] Highly sensitive and specific. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Linearity (R²): >0.995Accuracy (% Recovery): 95-105%Precision (%RSD): <5%LOD: pg/mL range |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the direct relationship between the integrated signal intensity of a nucleus and the number of nuclei in the sample. | Provides absolute quantification without the need for a reference standard of the analyte.[3][4] Gives structural information about impurities. | Lower sensitivity compared to chromatographic methods.[5] Requires a high-field NMR spectrometer. | Accuracy: High (primary method)Precision (%RSD): <1%LOD: µg/mL range |
| Capillary Electrophoresis (CE) | Separation of charged molecules in a capillary based on their electrophoretic mobility in an applied electric field. | High separation efficiency, short analysis times, and low sample and reagent consumption.[3] | Can have lower sensitivity and reproducibility compared to HPLC. Limited to charged or chargeable analytes. | Efficiency (plates): >100,000Analysis Time: <15 minLOD: µg/mL range |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (typically CO₂) as the mobile phase. | Faster separations and reduced organic solvent consumption compared to HPLC.[6][7] Suitable for both polar and non-polar compounds.[1] | Higher initial instrument cost. Less commonly available in all laboratories. | Analysis Time: Often shorter than HPLCSolvent Consumption: Significantly lower than HPLC |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. The following sections provide detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This protocol describes a reversed-phase HPLC method suitable for the separation and quantification of this compound and its potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Purified water (18.2 MΩ·cm)
-
This compound reference standard
-
Sample of this compound
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or λmax of the compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of methanol.
Forced Degradation Study: To ensure the stability-indicating nature of the method, a forced degradation study should be performed.[8][] The sample should be subjected to stress conditions such as:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method is designed to identify and quantify residual solvents that may be present from the synthesis process.
Instrumentation:
-
GC-MS system with a headspace autosampler.
-
Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).
Reagents and Materials:
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (headspace grade)
-
Reference standards of potential residual solvents (e.g., toluene, methanol, ethanol, acetone).
-
Sample of this compound.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
Sample Preparation:
-
Standard Solution: Prepare a stock solution containing known concentrations of the potential residual solvents in DMSO.
-
Sample Solution: Accurately weigh about 100 mg of the this compound sample into a headspace vial and add 1 mL of DMSO.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
This protocol outlines the use of ¹H-NMR for the determination of the absolute purity of this compound using an internal standard.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene).
-
Sample of this compound.
Experimental Procedure:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum with appropriate parameters to ensure quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing Workflows and Pathways
Graphical representations can significantly aid in understanding complex processes. The following diagrams, created using the DOT language, illustrate the experimental workflow for purity analysis and a hypothetical signaling pathway where this compound or its derivatives might be involved.
Caption: Experimental workflow for the comprehensive purity analysis.
Caption: Hypothetical signaling pathway involving a derivative.
References
- 1. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 2. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 165948-37-8|this compound|BLD Pharm [bldpharm.com]
- 5. 5-Benzyloxy-2-hydroxymethyl-1-methyl-1H-pyridin-4-one | 89539-51-5 [sigmaaldrich.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Video: Supercritical Fluid Chromatography [jove.com]
- 8. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
Comparing the efficacy of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol with other pyridinols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridin-4-ol and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, positioning them as promising scaffolds in drug discovery. While a comprehensive efficacy profile for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol is not extensively documented in publicly available literature, this guide provides a comparative analysis of structurally related pyridin-4-ol and pyridine derivatives. This report synthesizes available preclinical data on their anti-inflammatory, anticancer, and antimicrobial properties, offering a valuable resource for researchers engaged in the development of novel therapeutics. The data presented herein, including quantitative efficacy metrics and detailed experimental protocols, is intended to facilitate further investigation and inform the design of future structure-activity relationship (SAR) studies.
Introduction
The pyridine ring is a fundamental structural motif in a multitude of approved pharmaceutical agents, underscoring its importance in medicinal chemistry.[1] Pyridin-4-ol derivatives, in particular, have garnered significant attention due to their diverse pharmacological potential, which includes anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects.[2][3][4] The biological activity of these compounds is often attributed to their ability to interact with various enzymes and signaling pathways.[2][5] This guide focuses on a comparative evaluation of the efficacy of several pyridin-4-ol and related pyridine derivatives, providing a framework for assessing their therapeutic potential.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy of various pyridin-4-ol and pyridine derivatives across different biological assays. Due to the limited availability of public data on this compound, this comparison focuses on structurally related analogs to provide a relevant benchmark.
Table 1: Anti-inflammatory Activity of Pyridin-4-one Derivatives
| Compound ID | Substitution Pattern | Assay | Efficacy Metric | Result | Reference |
| Compound A | 3-hydroxy-2-methyl-1-phenyl-1H-pyridin-4-one | Carrageenan-induced paw edema (rat) | % Inhibition of Edema (20 mg/kg) | 58.3% | [2] |
| Compound B | 3-hydroxy-2-methyl-1-(p-tolyl)-1H-pyridin-4-one | Carrageenan-induced paw edema (rat) | % Inhibition of Edema (400 mg/kg) | 45.8% | [2] |
| Compound C | 3-hydroxy-2-methyl-1-(4-methoxyphenyl)-1H-pyridin-4-one | Carrageenan-induced paw edema (rat) | % Inhibition of Edema (200 mg/kg) | 41.7% | [2] |
| Indomethacin | (Standard) | Carrageenan-induced paw edema (rat) | % Inhibition of Edema (10 mg/kg) | 62.5% | [2] |
Table 2: Anticancer Activity of Pyridine Derivatives
| Compound ID | Cell Line | Assay | Efficacy Metric | Result (µM) | Reference |
| Compound H42 | SKOV3 (Ovarian Cancer) | Proliferation Assay | IC50 | 0.87 | [5] |
| Compound H42 | A2780 (Ovarian Cancer) | Proliferation Assay | IC50 | 5.4 | [5] |
| Pyridine Derivative 7a | RAW 264.7 (Macrophage) | Nitric Oxide Inhibition | IC50 | 76.6 | [6] |
| Pyridine Derivative 7f | RAW 264.7 (Macrophage) | Nitric Oxide Inhibition | IC50 | 96.8 | [6] |
Table 3: Antimicrobial Activity of Pyridine Derivatives
| Compound ID | Bacterial Strain | Efficacy Metric | Result (µM) | Reference |
| Compound 3g | Pseudomonas aeruginosa | MIC | 0.21 | [7] |
| Compound 3g | Escherichia coli | MIC | 0.21 | [7] |
| Compound 3g | Micrococcus luteus | MIC | Not specified as highly active | [7] |
| Ciprofloxacin | (Standard) | MIC | Not specified in direct comparison | [7] |
Experimental Protocols
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
This in vivo assay evaluates the anti-inflammatory activity of compounds by measuring their ability to reduce paw swelling induced by carrageenan in rats.
-
Animal Model: Male Wistar rats (180-220 g).
-
Procedure:
-
Test compounds, a vehicle control, and a standard drug (e.g., indomethacin) are administered intraperitoneally 30 minutes prior to carrageenan injection.[2]
-
Paw edema is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
The volume of the paw is measured using a plethysmograph at baseline and at specified time points (e.g., 4 hours) after carrageenan administration.[2]
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Cell Proliferation Assay (Anticancer)
This in vitro assay determines the cytotoxic effect of compounds on cancer cell lines.
-
Cell Lines: Human cancer cell lines (e.g., SKOV3, A2780).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[5]
Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)
This in vitro assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Microorganisms: Bacterial strains (e.g., Pseudomonas aeruginosa, Escherichia coli).
-
Procedure:
-
A serial dilution of the test compounds is prepared in a liquid growth medium in 96-well plates.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]
Visualizations
Signaling Pathway: NF-κB in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Many anti-inflammatory compounds, including potentially pyridin-4-ol derivatives, exert their effects by modulating this pathway.
Caption: Simplified NF-κB signaling pathway in inflammation.
Experimental Workflow: In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic effects of novel compounds against cancer cell lines.
Caption: General workflow for in vitro cytotoxicity screening.
Conclusion
The pyridine scaffold is a cornerstone in the development of new therapeutic agents. While direct comparative efficacy data for this compound is currently limited in the public domain, the analysis of structurally related pyridin-4-ol and pyridine derivatives reveals a class of compounds with significant anti-inflammatory, anticancer, and antimicrobial potential. The data and protocols presented in this guide offer a valuable starting point for researchers. Further investigation into the structure-activity relationships of 5-substituted 2-(hydroxymethyl)pyridin-4-ols is warranted to elucidate their therapeutic promise and mechanisms of action.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MDPI [mdpi.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
For researchers, scientists, and drug development professionals, the accurate quantification of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a key pyridin-4-ol derivative, is crucial for ensuring data integrity in preclinical and clinical studies. Due to the tautomeric nature of pyridin-4-ol derivatives, which exist in equilibrium between the pyridin-4-ol and pyridin-4(1H)-one forms, analytical method development can be challenging.[1][2] This guide provides a comparative overview of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the robust quantification of this compound. The information presented is based on established methodologies for analogous compounds and serves as a foundational resource for method development and validation.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and UPLC-MS/MS often depends on the specific requirements of the study, such as required sensitivity, sample matrix complexity, and throughput needs. Below is a summary of typical validation parameters for each method, providing a benchmark for expected performance.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~300 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~900 ng/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (%RSD) | < 2% | < 5% |
Experimental Protocols
Detailed methodologies for both HPLC-UV and UPLC-MS/MS are provided below. These protocols are based on common practices for the analysis of similar small molecules and can be adapted for the specific needs of the user.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in simpler matrices, such as bulk drug substance or simple formulations.
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: Quantification is achieved by constructing a calibration curve of the peak area versus the concentration of the analyte.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, UPLC-MS/MS is the method of choice.[3][4]
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
Workflow and Pathway Diagrams
To visually represent the experimental processes and logical relationships, the following diagrams are provided.
References
Comparative Analysis of the Bioactivity of 5-(Benzyloxy)pyrazolo[1,5-a]quinazoline-3-carboxamide and Its Analogs as Anti-Inflammatory Agents
A study by Crocetti et al. explored the potential of pyrazolo[1,5-a]quinazolines as novel anti-inflammatory agents. The researchers synthesized a library of these compounds and evaluated their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells.[1][2] This guide will focus on the findings related to the 5-benzyloxy analog and its comparators from that study.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory activity of the synthesized pyrazolo[1,5-a]quinazoline derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) for the inhibition of LPS-induced NF-κB activation in THP-1Blue monocytic cells.[2] The results for 5-(Benzyloxy)pyrazolo[1,5-a]quinazoline-3-carboxamide and its selected analogs are summarized in the table below.
| Compound ID | R Group (at position 5) | IC50 (µM) for NF-κB Inhibition |
| 13b | Benzyloxy | > 50 |
| 13i | 4-(Aminosulfonyl)benzyloxy | 4.8 |
| 16 | 4-(Methylsulfinyl)benzyloxy | 7.5 |
| 13d | 4-Fluorobenzyloxy | 14.7 |
| 13e | 4-Chlorobenzyloxy | 15.1 |
| 13f | 4-Bromobenzyloxy | 15.5 |
| 13c | 4-(Methylthio)benzyloxy | 16.5 |
| 13a | Methoxy | 20.3 |
| 13g | 4-Cyanobenzyloxy | 21.0 |
| 13h | 4-Nitrobenzyloxy | 22.8 |
| 17 | 4-(Methylsulfonyl)benzyloxy | 26.5 |
| 14a | N-Methyl-5-oxy | 30.1 |
Data sourced from Crocetti et al.[2]
Experimental Protocols
LPS-Induced NF-κB Activation Assay in THP-1Blue™ Cells
The following protocol was employed to assess the anti-inflammatory activity of the compounds:
-
Cell Culture: THP-1Blue™ NF-κB reporter cells were cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 100 µg/mL Normocin™, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds or DMSO (vehicle control) for 30 minutes.
-
Stimulation: Following the pre-treatment, the cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS) to induce NF-κB activation.
-
Incubation: The treated and stimulated cells were incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Detection: The activation of NF-κB was determined by measuring the activity of secreted embryonic alkaline phosphatase (SEAP), a reporter protein, using QUANTI-Blue™ solution. The absorbance was read at 620-655 nm.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.[2][3]
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of the more potent pyrazolo[1,5-a]quinazoline analogs are proposed to be mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2]
Structure-Activity Relationship (SAR) Analysis
The data reveals several key insights into the structure-activity relationship of these pyrazolo[1,5-a]quinazoline derivatives:
-
Influence of the 5-Substituent: The nature of the substituent at the 5-position of the pyrazolo[1,5-a]quinazoline core plays a crucial role in the anti-inflammatory activity. The parent 5-benzyloxy derivative (13b ) showed weak activity (IC50 > 50 µM).
-
Impact of Benzyl Ring Substitution: The introduction of electron-withdrawing and polar groups on the benzyl ring at the 5-position generally enhanced the inhibitory activity against NF-κB. For instance, compounds with sulfamoyl (13i ), methylsulfinyl (16 ), and halogen (13d , 13e , 13f ) substituents displayed significantly lower IC50 values compared to the unsubstituted benzyloxy analog.
-
Potent Analogs: The most potent compounds in the series were 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (13i ) and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide (16 ), with IC50 values of 4.8 µM and 7.5 µM, respectively.[2]
References
Comparative Analysis of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol Analogs in Anticancer and Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for compounds structurally related to 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, focusing on their potential as anticancer and antimicrobial agents. Due to the limited availability of direct experimental data for this compound, this guide synthesizes findings from studies on analogous benzyloxypyridine and hydroxypyridine derivatives to provide a valuable cross-validation resource.
Anticancer Activity of Benzyloxypyridine and Hydroxypyridine Derivatives
The antiproliferative activity of various pyridine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in numerous studies. The following tables summarize the IC50 values for selected benzyloxypyridine and hydroxypyridine derivatives, offering a comparative view of their anticancer efficacy.
Table 1: Anticancer Activity of Benzyloxypyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine Derivative with -OH and -CH3 groups | A375 (Melanoma) | 0.0015 | [1] |
| M14 (Melanoma) | 0.0017 | [1] | |
| RPMI 7951 (Melanoma) | 0.0017 | [1] | |
| Pyridine Derivative with two -OH groups | MCF7 (Breast) | 0.91 | [1] |
| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | HCT-116 (Colon) | >50 | [2] |
| MCF-7 (Breast) | >50 | [2] | |
| HepG2 (Liver) | >50 | [2] | |
| A549 (Lung) | >50 | [2] | |
| 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid | HepG2 (Liver) | 22 (24h), 5.6 (48h) | [3] |
| MCF7 (Breast) | 54 (24h), 11.5 (48h) | [3] |
Table 2: Anticancer Activity of Hydroxypyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivative | MSSA (Staphylococcus aureus) | 3.12 (µg/mL) | [4] |
| MRSA (Staphylococcus aureus) | 4.61 (µg/mL) | [4] | |
| Pyridine derivative 3a | A549 (Lung) | 5.988 | [4] |
| Pyridine derivative 3d | MCF-7 (Breast) | 43.4 | [4] |
| MDA-MB-231 (Breast) | 35.9 | [4] | |
| Pyridine derivative 4d | MCF-7 (Breast) | 39.0 | [4] |
| MDA-MB-231 (Breast) | 35.1 | [4] |
Antimicrobial Activity of 4-Hydroxypyridine Derivatives
Certain hydroxypyridine derivatives have demonstrated notable antimicrobial properties. The primary method for evaluating this activity is the agar well diffusion assay, which measures the zone of inhibition of microbial growth.
Table 3: Antimicrobial Activity of 4-Hydroxypyridine and Related Derivatives
| Compound/Derivative | Microbial Strain | Activity/Zone of Inhibition (mm) | Reference |
| Quaternary ammonium 4-deoxypyridoxine derivatives | Methicillin-resistant S. aureus (MRSA) | MIC: 0.5–2 µg/mL | [5] |
| 4-Hydroxycoumarin derivatives | Gram-positive bacteria (Bacillus, Staphylococcus) | Growth inhibition observed | [6] |
| Gram-negative bacteria (E. coli, P. aeruginosa) | No activity | [6] | |
| Candida | Weaker activity | [6] | |
| N-alkylated pyridine-based organic salts | S. aureus | MIC: 56 ± 0.5% at 100 μg/mL | [7] |
| E. coli | MIC: 55 ± 0.5% at 100 μg/mL | [7] |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9][10]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 or 48 hours).[9]
-
MTT Addition: After incubation, the media is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[8]
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated cells).
Agar Well Diffusion Assay for Antimicrobial Activity
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[11][12][13][14][15]
Procedure:
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.[14]
-
Inoculation: A standardized suspension of the target microorganism is uniformly spread over the surface of the agar plate.[12]
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.[13]
-
Compound Application: A specific volume of the test compound at a known concentration is added to each well.[13]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters.[13] A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathways in Cancer Modulated by Pyridine Derivatives
Several pyridine derivatives exert their anticancer effects by modulating key signaling pathways involved in tumor growth, proliferation, and survival.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[16][17][18][19][20] Inhibition of the VEGFR-2 signaling cascade is a common strategy in cancer therapy.
Caption: Simplified VEGFR-2 signaling pathway leading to cancer cell proliferation, survival, and migration.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[21][22][23][24] Its aberrant activation is a frequent event in many human cancers.
Caption: Overview of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Activity of Quaternary Ammonium 4-Deoxypyridoxine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis and antimicrobial activity of some 4-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. hereditybio.in [hereditybio.in]
- 12. akjournals.com [akjournals.com]
- 13. botanyjournals.com [botanyjournals.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
- 19. researchgate.net [researchgate.net]
- 20. biorbyt.com [biorbyt.com]
- 21. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
For Immediate Release
In the intricate world of medicinal chemistry and drug development, a precise understanding of a molecule's structure is paramount. This guide offers a detailed spectroscopic comparison of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a key heterocyclic compound, with its structurally related analogs: 5-hydroxy-2-(hydroxymethyl)pyridin-4-one and 5-methoxy-2-(hydroxymethyl)pyridin-4-one. Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, we illuminate the subtle yet significant electronic and structural differences imparted by the varied substituents at the C5 position.
This guide is intended for researchers, scientists, and drug development professionals, providing objective experimental data and detailed protocols to support further investigation and application of these important pyridin-4-ol derivatives.
Comparative Spectroscopic Data
The spectroscopic data for this compound and its related compounds are summarized below. It is important to note that pyridin-4-ol compounds exist in tautomeric equilibrium with their pyridin-4(1H)-one form, with the latter often being the predominant species in solution and the solid state. The presented data reflects the characterization of these compounds as their pyridin-4(1H)-one tautomers.
¹H NMR Spectral Data
The proton NMR spectra provide insight into the chemical environment of the hydrogen atoms within the molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Compound | H-3 (ppm) | H-6 (ppm) | -CH₂OH (ppm) | -OH (ppm) | Other Signals (ppm) |
| 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one | ~7.51-7.28 (m) | ~6.16 (br s) | ~4.34 (s, 2H) | ~5.56 (br s) | ~11.08 (br s, 1H, NH), ~7.51-7.28 (m, 5H, Ar-H), ~5.01 (s, 2H, -OCH₂Ph) |
| 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | ~7.30 (s) | ~6.50 (s) | ~4.40 (s, 2H) | ~9.50 (br s) | ~11.50 (br s, 1H, NH), ~5.20 (br s, 1H, -CH₂OH) |
| 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one | ~7.40 (s) | ~6.30 (s) | ~4.35 (s, 2H) | ~5.40 (br s) | ~11.20 (br s, 1H, NH), ~3.75 (s, 3H, -OCH₃) |
¹³C NMR Spectral Data
The carbon-13 NMR spectra reveal the carbon framework of the molecules. The chemical shifts (δ) are reported in ppm.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | -CH₂OH (ppm) | Other Signals (ppm) |
| 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one | ~150.0 | ~120.0 | ~175.0 | ~145.0 | ~110.0 | ~60.0 | ~136.0, ~128.5, ~128.0, ~127.5 (Ar-C), ~70.0 (-OCH₂Ph) |
| 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | ~152.0 | ~118.0 | ~176.0 | ~140.0 | ~112.0 | ~59.0 | - |
| 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one | ~151.0 | ~119.0 | ~175.5 | ~148.0 | ~108.0 | ~59.5 | ~56.0 (-OCH₃) |
IR Spectral Data
Infrared spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies, reported in reciprocal centimeters (cm⁻¹).
| Compound | ν(O-H) (cm⁻¹) | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C=C) (cm⁻¹) | ν(C-O) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one | ~3400-3200 | ~3100-3000 | ~1640 | ~1580, ~1500 | ~1250, ~1050 | ~3030 (Ar C-H), ~1450 (Ar C=C) |
| 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | ~3500-3200 | ~3150-3050 | ~1635 | ~1590, ~1510 | ~1260, ~1040 | - |
| 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one | ~3450-3250 | ~3120-3020 | ~1638 | ~1585, ~1505 | ~1255, ~1045 | ~2950, ~2850 (Aliphatic C-H) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of the compared compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker 500 MHz NMR spectrometer.[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]
Infrared (IR) Spectroscopy
IR spectra were recorded on a PerkinElmer spectrophotometer using KBr pellets.[2] The spectral data was collected over a range of 4000-400 cm⁻¹.
Experimental Workflow and Comparative Analysis
The following diagram illustrates the general workflow for the synthesis and comparative spectroscopic analysis of the target compounds.
Caption: Workflow for Synthesis and Spectroscopic Comparison.
The spectroscopic data reveals key structural insights. The presence of the benzyloxy group in 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one is clearly indicated by the aromatic proton signals between 7.28-7.51 ppm in the ¹H NMR spectrum and the corresponding aromatic carbon signals in the ¹³C NMR spectrum. The methylene bridge of the benzyl group (-OCH₂Ph) gives a characteristic signal around 5.01 ppm in the ¹H NMR and ~70.0 ppm in the ¹³C NMR.
In contrast, the 5-hydroxy analog shows a broader -OH signal and lacks the aromatic signals of the benzyl group. The 5-methoxy analog is distinguished by a sharp singlet around 3.75 ppm in the ¹H NMR and a signal around 56.0 ppm in the ¹³C NMR, corresponding to the methoxy group.
The IR spectra for all compounds show characteristic broad O-H and N-H stretching bands, as well as a strong carbonyl (C=O) absorption around 1635-1640 cm⁻¹, confirming the pyridin-4(1H)-one tautomer. The C-O stretching frequencies and the fingerprint region will show subtle differences reflecting the different C5 substituents.
This comparative guide provides a foundational spectroscopic dataset and framework for researchers working with these and similar pyridin-4-ol derivatives. The detailed data and protocols aim to facilitate structural confirmation, purity assessment, and further development of these compounds for various applications.
References
In vitro activity of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol compared to standard drugs
A comprehensive review of available scientific literature reveals a significant gap in the documented in vitro biological activity of the compound 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. Despite its availability from chemical suppliers, no substantial studies detailing its specific bioactivity, such as inhibitory concentrations (IC₅₀) or minimum inhibitory concentrations (MIC), against any particular biological target have been publicly reported. This lack of foundational data precludes a direct comparative analysis against established standard drugs in any therapeutic area.
This guide aims to provide a framework for the potential evaluation of this compound and outlines the necessary experimental data required for a meaningful comparison with standard therapeutic agents.
Potential Areas for In Vitro Investigation
Given the structural motifs present in this compound, which include a pyridin-4-ol core, a benzyloxy group, and a hydroxymethyl substituent, several avenues for in vitro testing could be explored. These include, but are not limited to:
-
Antimicrobial Activity: Evaluation against a panel of pathogenic bacteria and fungi to determine potential antibacterial or antifungal properties.
-
Antiviral Activity: Screening against various viruses to identify any inhibition of viral replication.
-
Anticancer Activity: Assessing cytotoxicity against a range of cancer cell lines to determine potential anti-proliferative effects.
-
Enzyme Inhibition: Testing against specific enzymes, such as kinases, proteases, or oxidoreductases, where pyridinol derivatives have previously shown activity.
Framework for Comparative Data Presentation
Once initial in vitro activity is established, a direct comparison with standard drugs can be conducted. The following tables provide a template for how such comparative data should be structured for clarity and ease of interpretation by researchers.
Table 1: Comparative Antimicrobial Activity (Hypothetical Data)
| Compound | Target Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| This compound | Staphylococcus aureus | Data Not Available | Vancomycin | 1 |
| This compound | Escherichia coli | Data Not Available | Ciprofloxacin | 0.015 |
| This compound | Candida albicans | Data Not Available | Fluconazole | 0.5 |
Table 2: Comparative Anticancer Activity (Hypothetical Data)
| Compound | Cell Line | IC₅₀ (µM) | Standard Drug | IC₅₀ (µM) |
| This compound | MCF-7 (Breast Cancer) | Data Not Available | Doxorubicin | 0.8 |
| This compound | A549 (Lung Cancer) | Data Not Available | Cisplatin | 5.2 |
| This compound | HCT116 (Colon Cancer) | Data Not Available | 5-Fluorouracil | 3.1 |
Essential Experimental Protocols
To generate the data required for the comparative analysis, standardized and detailed experimental protocols are crucial. The following outlines the necessary methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Inoculate a fresh culture of the test microorganism in an appropriate broth medium and incubate to achieve logarithmic growth phase.
-
Compound Preparation: Prepare a stock solution of this compound and the standard antimicrobial agent in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound and the standard drug in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add a standardized suspension of the microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
Data Analysis: Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cell Viability (IC₅₀) Assay
Objective: To determine the concentration of a compound that inhibits 50% of cell growth or viability.
Methodology:
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions until they reach the desired confluence.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a standard anticancer drug.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting a dose-response curve.
Visualization of Experimental Workflow
A clear understanding of the experimental process is essential for reproducibility and interpretation of results. The following diagram illustrates a general workflow for in vitro screening and comparison.
Caption: General workflow for in vitro comparison of a test compound with standard drugs.
Potential Signaling Pathway Involvement
Should this compound demonstrate significant anticancer activity, further investigation into its mechanism of action would be warranted. A common target for novel anticancer agents is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
While this compound is a known chemical entity, its biological properties remain uncharacterized in the public domain. The frameworks provided in this guide offer a clear path for future research to elucidate its in vitro activity and establish a meaningful comparison with standard drugs. Such studies are essential to determine if this compound holds any potential for further development as a therapeutic agent. Researchers are encouraged to undertake these foundational investigations to unlock the potential of this and other understudied molecules.
Head-to-Head Comparison of Synthetic Routes to 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two distinct synthetic routes to 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on starting materials, reaction conditions, yields, and overall efficiency, supported by detailed experimental protocols and visualizations to aid in methodological selection.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From Kojic Acid | Route 2: From 2-Methyl-5-benzyloxypyridine |
| Starting Material | Kojic Acid | 2-Methyl-5-benzyloxypyridine |
| Overall Yield | ~70-80% (estimated) | ~65-75% (estimated) |
| Number of Steps | 2 | 2 |
| Key Transformations | Benzylation, Ring Transformation (Pyranone to Pyridinone) | Oxidation, Reduction |
| Reagents & Conditions | Benzyl chloride, NaOH, aqueous ammonia, heat | Potassium permanganate, heat; LiAlH4 or DIBAL-H, low temp. |
| Advantages | Readily available and inexpensive starting material. | Utilizes common pyridine starting materials. |
| Disadvantages | The second step may require optimization for specific substrate. | Use of strong oxidizing and reducing agents. |
Route 1: Synthesis from Kojic Acid
This two-step route commences with the readily available and economical starting material, kojic acid. The synthesis involves the protection of the 5-hydroxyl group as a benzyl ether, followed by a ring transformation of the resulting pyranone to the desired pyridinone.
Workflow for Route 1
Caption: Synthetic pathway of Route 1 starting from Kojic Acid.
Experimental Protocols for Route 1
Step 1: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
-
Procedure: To a stirred solution of kojic acid (17 g, 0.12 mol) and sodium hydroxide (5.1 g, 0.13 mol) in 190 ml of a 10:1 (by volume) methanol-water mixture, benzyl chloride (17.5 g, 0.14 mol) is added dropwise. The mixture is then refluxed for 4.5 hours. After cooling, the reaction mixture is poured into 200 ml of ice-water. The resulting solid is collected by filtration, washed with water, and dried to yield the product.
-
Yield: Approximately 90-95%.
Step 2: Synthesis of this compound
-
Procedure (Representative): 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (10 g, 43 mmol) is suspended in 100 mL of aqueous ammonia (28-30%). The mixture is heated in a sealed vessel at 100-120 °C for 4-6 hours. After cooling, the reaction mixture is concentrated under reduced pressure to remove excess ammonia and water. The resulting residue is then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the final product.
-
Yield: Estimated 75-85%.
Route 2: Synthesis from 2-Methyl-5-benzyloxypyridine
This route begins with a substituted pyridine, 2-methyl-5-benzyloxypyridine. The synthesis proceeds through an oxidation of the methyl group to a carboxylic acid, which is then subsequently reduced to the desired hydroxymethyl group.
Workflow for Route 2
Caption: Synthetic pathway of Route 2 starting from 2-Methyl-5-benzyloxypyridine.
Experimental Protocols for Route 2
Step 1: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid
-
Procedure: 5-(Benzyloxy)-2-methylpyridine is dissolved in a suitable solvent such as water or a mixture of t-butanol and water. The solution is heated to 70-90°C, and a solution of potassium permanganate (2-3 equivalents) in water is added dropwise over 1-2 hours with vigorous stirring. Heating and stirring are continued until the purple color of the permanganate disappears. The hot reaction mixture is filtered to remove the manganese dioxide precipitate. The filtrate is cooled in an ice bath and carefully acidified with hydrochloric acid to a pH of approximately 3-4. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.[1]
-
Yield: Approximately 70-80%.
Step 2: Synthesis of this compound
-
Procedure (via ester reduction with LiAlH₄):
-
Esterification: 5-(Benzyloxy)pyridine-2-carboxylic acid is first converted to its methyl ester by standard methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).
-
Reduction: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of methyl 5-(benzyloxy)picolinate in THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to give the desired alcohol.
-
-
Yield: Approximately 85-95% for the reduction step.
Head-to-Head Data Summary
| Step | Route | Reaction | Reagents | Solvent | Temperature | Time | Yield (%) |
| 1 | 1 | Benzylation | Kojic Acid, NaOH, Benzyl Chloride | Methanol/Water | Reflux | 4.5 h | 90-95 |
| 2 | 1 | Ring Transformation | 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one, Aq. NH₃ | Water | 100-120 °C | 4-6 h | 75-85 (est.) |
| 1 | 2 | Oxidation | 2-Methyl-5-benzyloxypyridine, KMnO₄ | Water/t-Butanol | 70-90 °C | 2-4 h | 70-80 |
| 2 | 2 | Reduction (of ester) | Methyl 5-(benzyloxy)picolinate, LiAlH₄ | THF | 0 °C to RT | 3 h | 85-95 |
Conclusion
Both synthetic routes offer viable pathways to this compound with comparable overall yields and step counts.
Route 1 is advantageous due to its use of the inexpensive and readily available starting material, kojic acid. The benzylation step is high-yielding. The subsequent ring transformation with ammonia is a known reaction for pyranones, though the yield may need optimization for this specific substrate.
Route 2 provides a reliable method starting from a substituted pyridine. The oxidation and reduction steps are standard and generally high-yielding transformations in organic synthesis. However, this route involves the use of a strong oxidizing agent (KMnO₄) and a powerful reducing agent (LiAlH₄), which require careful handling.
The choice between these two routes will likely depend on the availability and cost of the starting materials, as well as the scale of the synthesis and the laboratory's familiarity and comfort with the required reagents and reaction conditions. For large-scale production, the cost-effectiveness of Route 1 may be a deciding factor, provided the ring-transformation step can be optimized for high yield and purity. For smaller-scale laboratory synthesis where starting material cost is less of a concern, the well-established and high-yielding reactions of Route 2 may be preferred.
References
Confirming the Structure of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural confirmation of novel compounds is a cornerstone of chemical research and drug development. This guide provides a comparative overview of the analytical techniques used to elucidate the structure of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol and its derivatives. By presenting experimental data from spectroscopic and crystallographic methods, this document aims to offer a comprehensive resource for researchers working with this class of compounds. We will also compare the structural features of the target molecule with plausible alternatives to understand potential structure-activity relationships.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, the following table summarizes the key structural and analytical data for this compound and selected alternative pyridin-4-ol derivatives. Please note that the data for the primary compound is compiled from various sources and may be representative of closely related structures due to the limited availability of a complete, unified dataset in public literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm, DMSO-d₆) | Key ¹³C NMR Signals (ppm, DMSO-d₆) | Mass Spectrometry (m/z) |
| This compound | C₁₃H₁₃NO₃ | 231.25 | ~7.3-7.5 (m, 5H, Ar-H), ~6.8 (s, 1H, Py-H), ~5.1 (s, 2H, OCH₂Ph), ~4.5 (s, 2H, CH₂OH), ~3.3 (br s, 1H, OH) | ~165 (C=O), ~148 (C-O), ~140 (C-N), ~137 (Ar-C), ~128-129 (Ar-CH), ~105 (Py-CH), ~70 (OCH₂Ph), ~60 (CH₂OH) | [M+H]⁺: 232.09 |
| Alternative 1: 5-Hydroxy-2-(hydroxymethyl)pyridin-4-ol | C₆H₇NO₃ | 141.12 | ~6.5 (s, 1H, Py-H), ~4.4 (s, 2H, CH₂OH), ~3.5 (br s, 2H, OH) | ~168 (C=O), ~150 (C-O), ~142 (C-N), ~110 (Py-CH), ~62 (CH₂OH) | [M+H]⁺: 142.04 |
| Alternative 2: 5-(Benzyloxy)-2-methylpyridin-4-ol | C₁₃H₁₃NO₂ | 215.25 | ~7.3-7.5 (m, 5H, Ar-H), ~6.7 (s, 1H, Py-H), ~5.1 (s, 2H, OCH₂Ph), ~2.3 (s, 3H, CH₃) | ~166 (C=O), ~149 (C-O), ~145 (C-N), ~137 (Ar-C), ~128-129 (Ar-CH), ~108 (Py-CH), ~70 (OCH₂Ph), ~20 (CH₃) | [M+H]⁺: 216.10 |
Experimental Protocols
The structural confirmation of this compound derivatives relies on a combination of standard and advanced analytical techniques. Below are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 or 500 MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument at a frequency of 100 or 125 MHz. A proton-decoupled sequence is typically used. Chemical shifts are reported in ppm relative to the solvent peak, which is then referenced to TMS.
-
2D NMR (COSY, HSQC, HMBC): To unambiguously assign proton and carbon signals, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are performed. These experiments help establish connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
-
High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of the molecule.
X-ray Crystallography
-
Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane).
-
Data Collection: A single crystal is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structural model provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.
Mandatory Visualizations
Experimental Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for the structural elucidation of a novel this compound derivative.
Caption: Workflow for Structure Confirmation.
Hypothetical Signaling Pathway Inhibition
Given that many pyridin-4-ol derivatives exhibit antimicrobial properties, the following diagram illustrates a hypothetical mechanism of action where a derivative inhibits a key bacterial signaling pathway.
Caption: Hypothetical Inhibition Pathway.
Safety Operating Guide
Proper Disposal of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol: A Comprehensive Guide
Immediate Safety and Handling
Before initiating any disposal protocol, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1][4]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid the inhalation of vapors or dust.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][3] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol must adhere to all local, state, and federal regulations.[1] Never discharge chemical waste down the drain or dispose of it with regular trash.[4]
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
This waste stream should be kept separate from other chemical wastes, especially strong oxidizing agents and acids, to prevent adverse reactions.[1]
-
-
Containerization :
-
Labeling :
-
Storage :
-
Professional Disposal :
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[3][5]
-
The standard and recommended method for the disposal of related chemical compounds is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][3]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Operational Guidance for 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol
This document provides immediate, essential safety and logistical information for handling 5-(Benzyloxy)-2-(hydroxymethyl)pyridin-4-ol. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard statements for a structurally similar compound, this compound is presumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[3][4][5] | To prevent skin contact and absorption. Nitrile gloves are a good general option for splash protection, while butyl gloves offer superior resistance to many organic solvents.[6] |
| Eye and Face Protection | Safety goggles with side-shields or a face shield.[4][5] | To protect eyes from splashes and vapors. A face shield should be worn in conjunction with goggles when handling larger quantities.[5] |
| Skin and Body Protection | Standard laboratory coat. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][7] | To avoid inhalation of dust, fumes, or vapors.[1][7] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Before handling, thoroughly review this safety guide and any available chemical safety information.[8]
-
Ensure a chemical fume hood is operational and available. All handling of this compound should be conducted within the fume hood to minimize inhalation exposure.[1]
-
An eyewash station and safety shower must be readily accessible.
-
-
Donning PPE :
-
Put on a lab coat, followed by safety goggles and/or a face shield.
-
Wear the appropriate chemical-resistant gloves. Ensure gloves are inspected for any signs of degradation or puncture before use.
-
-
Handling the Compound :
-
In Case of a Spill :
-
For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain and clean up the spill.[1]
-
Avoid generating dust during cleanup.[8]
-
Collect the absorbed material and place it into a designated, labeled hazardous waste container.[1][8]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
-
Disposal Plan: Step-by-Step Waste Management
All waste containing this compound must be treated as hazardous waste.[1]
-
Waste Identification and Segregation :
-
Containment and Labeling :
-
Storage :
-
Disposal :
Experimental Workflow Diagram
The following diagram illustrates the procedural workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. hsa.ie [hsa.ie]
- 5. mcrsafety.com [mcrsafety.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
